6-Hydroxy-6-defluoro Ciprofloxacin
Description
Structure
3D Structure
Properties
IUPAC Name |
1-cyclopropyl-6-hydroxy-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4/c21-15-7-11-13(8-14(15)19-5-3-18-4-6-19)20(10-1-2-10)9-12(16(11)22)17(23)24/h7-10,18,21H,1-6H2,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHWPCJSQQBRNMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)N4CCNCC4)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90476235 | |
| Record name | 6-Hydroxy-6-defluoro Ciprofloxacin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90476235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
226903-07-7 | |
| Record name | Hydroxyciprofloxacin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0226903077 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Hydroxy-6-defluoro Ciprofloxacin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90476235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | HYDROXYCIPROFLOXACIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MM5YD792QW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 6-Hydroxy-6-defluoro Ciprofloxacin
This guide provides a comprehensive overview of a plausible synthetic pathway for 6-Hydroxy-6-defluoro Ciprofloxacin, a significant metabolite and transformation product of the widely used antibiotic, Ciprofloxacin. While this compound is frequently identified as a product of environmental degradation, this document outlines a targeted synthetic approach for research and development purposes.[1] The proposed synthesis is grounded in established principles of fluoroquinolone chemistry and is designed to be a self-validating system for researchers, scientists, and drug development professionals.
Introduction: The Significance of this compound
Ciprofloxacin is a broad-spectrum fluoroquinolone antibiotic that functions by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription.[2][3] The fluorine atom at the C-6 position is a hallmark of the fluoroquinolone class, significantly enhancing the drug's antibacterial potency.[4] this compound, as a metabolite, is crucial for understanding the environmental fate and biotransformation of Ciprofloxacin.[1] Its synthesis provides a reference standard for analytical studies and allows for the investigation of its own potential biological activities and toxicological profile.
This guide will detail a multi-step synthetic strategy, beginning with the core synthesis of the quinolone ring, followed by the key nucleophilic aromatic substitution to replace the C-6 fluorine with a hydroxyl group, and concluding with the introduction of the piperazine moiety.
Retrosynthetic Analysis and Strategic Considerations
A logical retrosynthetic analysis of this compound suggests a convergent synthetic strategy. The key disconnections are at the C-7 piperazine linkage and the C-6 hydroxyl group. This leads to a key intermediate: a 6-hydroxy-7-halo-quinolone carboxylic acid derivative. This intermediate can be synthesized from a readily available substituted aniline.
Core Strategic Decisions:
-
Quinolone Core Formation: The Gould-Jacobs reaction or a variation thereof is a reliable method for constructing the 4-quinolone core from an appropriately substituted aniline and a malonic ester derivative.[5]
-
Hydroxylation at C-6: The most critical step is the replacement of the C-6 fluorine with a hydroxyl group. This can be achieved through a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nature of the quinolone ring system facilitates this transformation.
-
Protecting Group Strategy: To prevent unwanted side reactions, particularly on the piperazine ring and the carboxylic acid, a robust protecting group strategy is essential. The tert-butyloxycarbonyl (Boc) group is a suitable choice for the piperazine nitrogen due to its stability under various reaction conditions and its facile removal. The carboxylic acid is often protected as an ester during the initial steps.
-
Piperazine Introduction: The final key step involves the nucleophilic substitution of a halogen at the C-7 position with piperazine or a protected piperazine derivative.
Visualizing the Synthetic Workflow
The following diagram illustrates the proposed synthetic pathway for this compound.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocols
Part 1: Synthesis of the N-Cyclopropyl Quinolone Ester Core
This part of the synthesis focuses on constructing the fundamental quinolone structure.
Step 1: Condensation of 2,4-dichloro-5-fluoroaniline with Diethyl Ethoxymethylenemalonate (EMME)
-
Rationale: This is the initial step of the Gould-Jacobs reaction to form the key enamine intermediate.
-
Protocol:
-
To a solution of 2,4-dichloro-5-fluoroaniline (1.0 eq) in a suitable solvent such as toluene, add diethyl ethoxymethylenemalonate (1.1 eq).
-
Heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure to yield the crude diethyl 2-((2,4-dichloro-5-fluorophenyl)amino)methylene)malonate.
-
Step 2: Thermal Cyclization
-
Rationale: High temperature promotes an intramolecular cyclization to form the quinolone ring system.
-
Protocol:
-
The crude product from Step 1 is added to a high-boiling point solvent like Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl).
-
Heat the mixture to approximately 250 °C for 30-60 minutes.
-
Cool the reaction mixture and add a non-polar solvent like hexane to precipitate the product.
-
Filter the solid, wash with hexane, and dry to obtain the ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate.
-
Step 3: N-Alkylation with Cyclopropyl Bromide
-
Rationale: Introduction of the cyclopropyl group at the N-1 position is a key structural feature of Ciprofloxacin and its analogs.
-
Protocol:
-
Suspend the product from Step 2 (1.0 eq) in a polar aprotic solvent such as Dimethylformamide (DMF).
-
Add a base, for example, potassium carbonate (K₂CO₃) (2.0 eq), to the suspension.
-
Add cyclopropyl bromide (1.5 eq) and heat the mixture to 60-80 °C for 4-6 hours.
-
Monitor the reaction by TLC. Upon completion, pour the reaction mixture into ice water to precipitate the product.
-
Filter the solid, wash with water, and dry to yield ethyl 1-cyclopropyl-7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate.
-
Part 2: Defluorination and Hydroxylation
This is the pivotal step in the synthesis of the target molecule.
Step 4: Nucleophilic Aromatic Substitution of Fluorine with Hydroxide
-
Rationale: The electron-withdrawing quinolone core activates the C-6 position for nucleophilic attack. A strong nucleophile like hydroxide can displace the fluoride ion.
-
Protocol:
-
Dissolve the N-cyclopropyl quinolone ester from Step 3 (1.0 eq) in a suitable solvent like Dimethyl Sulfoxide (DMSO).
-
Add a solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) (3.0-5.0 eq) in water.
-
Heat the reaction mixture to 100-120 °C for 8-12 hours. The progress of the reaction should be carefully monitored by High-Performance Liquid Chromatography (HPLC) to observe the formation of the desired product and the disappearance of the starting material.
-
After cooling, carefully acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to a pH of approximately 5-6 to precipitate the product.
-
Filter the precipitate, wash thoroughly with water to remove any inorganic salts, and dry under vacuum to obtain the crude ethyl 1-cyclopropyl-7-chloro-6-hydroxy-4-oxo-1,4-dihydroquinoline-3-carboxylate.
-
Part 3: Introduction of the Piperazine Moiety and Final Deprotection
Step 5: Coupling with Boc-Protected Piperazine
-
Rationale: The C-7 chloro group is susceptible to nucleophilic substitution by an amine. Using Boc-protected piperazine prevents side reactions at the second nitrogen of the piperazine ring.
-
Protocol:
-
To a solution of the 6-hydroxy-7-chloro-quinolone ester from Step 4 (1.0 eq) in a polar solvent like acetonitrile or DMF, add tert-butyl piperazine-1-carboxylate (1.2 eq) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0 eq).
-
Heat the reaction mixture to reflux for 6-10 hours.
-
Monitor the reaction by TLC or HPLC.
-
Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
-
Step 6: Ester Hydrolysis and Boc-Deprotection
-
Rationale: The final step involves the removal of the ethyl ester and the Boc protecting group to yield the target molecule. Acidic conditions are suitable for both transformations.
-
Protocol:
-
Dissolve the protected 6-hydroxy ciprofloxacin ester from Step 5 in a mixture of a suitable solvent like dioxane and concentrated hydrochloric acid (HCl).
-
Stir the mixture at room temperature for 12-24 hours.
-
Monitor the reaction for the disappearance of the starting material.
-
Upon completion, neutralize the reaction mixture carefully with a base (e.g., saturated sodium bicarbonate solution) to a pH of approximately 7-8 to precipitate the final product.
-
Filter the solid, wash with cold water and a small amount of a cold organic solvent like ethanol, and dry under vacuum to obtain this compound.
-
Data Presentation and Characterization
The synthesized compounds at each key stage should be characterized using standard analytical techniques.
| Compound | Molecular Formula | Expected Mass [M+H]⁺ | Key ¹H NMR Signals (δ, ppm, DMSO-d₆) | Key ¹³C NMR Signals (δ, ppm, DMSO-d₆) |
| Ethyl 1-cyclopropyl-7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate | C₁₅H₁₂ClFNO₃ | 324.05 | 8.5-8.7 (s, 1H, H-2), 7.8-8.0 (d, 1H, H-5), 7.6-7.8 (d, 1H, H-8), 4.2-4.4 (q, 2H, -OCH₂CH₃), 3.5-3.7 (m, 1H, cyclopropyl-H), 1.2-1.4 (t, 3H, -OCH₂CH₃), 1.0-1.2 (m, 4H, cyclopropyl-H) | ~175 (C=O, ester), ~170 (C-4), ~155 (C-F), ~145 (C-2), ~110 (C-3) |
| Ethyl 1-cyclopropyl-7-chloro-6-hydroxy-4-oxo-1,4-dihydroquinoline-3-carboxylate | C₁₅H₁₃ClNO₄ | 322.05 | 10.0-11.0 (br s, 1H, -OH), 8.4-8.6 (s, 1H, H-2), 7.5-7.7 (s, 1H, H-5), 7.3-7.5 (s, 1H, H-8), 4.2-4.4 (q, 2H, -OCH₂CH₃), 3.4-3.6 (m, 1H, cyclopropyl-H), 1.2-1.4 (t, 3H, -OCH₂CH₃), 1.0-1.2 (m, 4H, cyclopropyl-H) | ~175 (C=O, ester), ~170 (C-4), ~150 (C-OH), ~145 (C-2), ~110 (C-3) |
| This compound | C₁₇H₁₈N₃O₄ | 332.13 | 14.0-15.0 (br s, 1H, -COOH), 8.6-8.8 (s, 1H, H-2), 7.7-7.9 (s, 1H, H-5), 7.0-7.2 (s, 1H, H-8), 3.5-3.7 (m, 1H, cyclopropyl-H), 3.2-3.4 (m, 4H, piperazine), 3.0-3.2 (m, 4H, piperazine), 1.1-1.3 (m, 4H, cyclopropyl-H) | ~177 (C=O, acid), ~166 (C-4), ~152 (C-OH), ~148 (C-2), ~106 (C-3) |
Trustworthiness and Self-Validation
The protocols described herein are designed as a self-validating system. The successful synthesis of each intermediate, confirmed by the analytical data in the table above, provides the necessary validation to proceed to the next step. Any significant deviation from the expected analytical data would necessitate purification or a re-evaluation of the reaction conditions. The use of well-established reactions such as the Gould-Jacobs cyclization and nucleophilic aromatic substitution provides a high degree of confidence in the proposed synthetic route.
Conclusion
This technical guide presents a detailed and logical synthetic pathway for this compound. By leveraging fundamental principles of organic chemistry and established methodologies in fluoroquinolone synthesis, this guide provides a robust framework for researchers to produce this important Ciprofloxacin analog. The successful execution of this synthesis will enable further investigation into the pharmacological and toxicological properties of this key metabolite.
References
-
Advancements in Synthetic Strategies and Biological Effects of Ciprofloxacin Derivatives: A Review. (n.d.). MDPI. Retrieved January 25, 2026, from [Link]
-
A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids. (2023, March 21). NIH. Retrieved January 25, 2026, from [Link]
-
Ciprofloxacin Synthesis. (n.d.). Virginia Commonwealth University. Retrieved January 25, 2026, from [Link]
-
Synthesis and Applications of CIPROFLOXACIN - Organic Chemistry in Industry. (2021, March 15). YouTube. Retrieved January 25, 2026, from [Link]
-
Degradation products of ciprofloxacin by UV-H2O2 process. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]
-
The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown. (n.d.). MDPI. Retrieved January 25, 2026, from [Link]
- Process for preparing purified ciprofloxacin. (n.d.). Google Patents.
-
Synthesis of Fluoroquinolone Antibiotics. (2010, June 26). Química Orgánica.org. Retrieved January 25, 2026, from [Link]
-
Ciprofloxacin analogues: drug likeness, biological and molecular docking studies. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]
-
Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. (2023, March 15). RSC Publishing. Retrieved January 25, 2026, from [Link]
-
Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance. (n.d.). PMC. Retrieved January 25, 2026, from [Link]
-
Synthesis of ciprofloxacin-linked 1,2,3-triazole conjugates as potent antibacterial agents using click chemistry: exploring their function as DNA gyrase inhibitors via in silico- and in vitro-based studies. (2024, May 30). PubMed Central. Retrieved January 25, 2026, from [Link]
-
Mechanism of action of and resistance to quinolones. (n.d.). PMC. Retrieved January 25, 2026, from [Link]
-
Ciprofloxacin degradation products. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]
-
piperazin-1-yl] Derivatives of Fluoroquinolone: Synthesis and Antimicrobial Evaluation. (n.d.). PMC. Retrieved January 25, 2026, from [Link]
-
Development and Preparation of Ciprofloxacin Drug Derivatives for Treatment of Microbial Contamination in Hospitals and Environment. (2020, April 19). ResearchGate. Retrieved January 25, 2026, from [Link]
-
Chemical Characteristics of Ciprofloxacin and Its Degradation Products: On the Road to Understanding Its Potential Hazards. (n.d.). NIH. Retrieved January 25, 2026, from [Link]
-
Synthesis and Antibacterial Activity of New 7‐Piperazinyl‐quinolones Containing a Functionalized 2‐(Furan‐3‐yl)ethyl Moiety. (n.d.). Sci-Hub. Retrieved January 25, 2026, from [Link]
- Ciprofloxacin formulations and methods of making and using the same. (n.d.). Google Patents.
-
Fluoroquinolones: Action and Resistance. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]
-
Photocatalytic Degradation of Ciprofloxacin: A Combined Experimental and Theoretical Study Using Curcumin and Hydrogen Peroxide. (2024, September 2). MDPI. Retrieved January 25, 2026, from [Link]
-
Synthesis and potential antitumor activity of 7-(4-substituted piperazin-1-yl)-4-oxoquinolines based on ciprofloxacin and norfloxacin scaffolds: in silico studies. (n.d.). Taylor & Francis Online. Retrieved January 25, 2026, from [Link]
-
Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. (n.d.). PMC. Retrieved January 25, 2026, from [Link]
-
Degradation of Ciprofloxacin (CIP) Antibiotic Waste using The Advanced Oxidation Process (AOP) Method with Ferrate. (2023, March 20). Trends in Sciences. Retrieved January 25, 2026, from [Link]
-
Examining the Impact of Antimicrobial Fluoroquinolones on Human DNA Topoisomerase IIα and IIβ. (2019, February 22). ACS Omega. Retrieved January 25, 2026, from [Link]
-
7-((4-Substituted)piperazin-1-yl) derivatives of ciprofloxacin: Synthesis and in vitro biological evaluation as potential antitumor agents. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]
Sources
- 1. This compound|CAS 226903-07-7 [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Fluoroquinolone Antibiotics [quimicaorganica.org]
An In-depth Technical Guide to the Structure Elucidation of 6-Hydroxy-6-defluoro Ciprofloxacin
Foreword: The Imperative of Structural Integrity in Drug Development
In the landscape of pharmaceutical sciences, the precise identification and characterization of all components within a drug substance are paramount. Impurities and degradation products, even at trace levels, can have significant implications for the safety and efficacy of a therapeutic agent. This guide provides a comprehensive, in-depth technical walkthrough for the structure elucidation of 6-Hydroxy-6-defluoro Ciprofloxacin, a known transformation product and impurity of the widely used fluoroquinolone antibiotic, Ciprofloxacin.
This document is designed for researchers, scientists, and drug development professionals. It eschews a rigid, templated approach in favor of a logical, causality-driven narrative that mirrors the scientific process itself. We will delve into not just the "how" but the "why" of each analytical step, grounding our methodology in established principles and authoritative references. The protocols described herein are designed to be self-validating, ensuring a high degree of confidence in the final structural assignment.
Contextualizing the Challenge: The Emergence of this compound
Ciprofloxacin, a cornerstone of antibacterial therapy, is susceptible to degradation under various conditions, including acidic and alkaline hydrolysis, oxidation, and photolysis.[1][2][3] These degradation pathways can lead to the formation of various transformation products, one of which is this compound.[4] The core structural change, the substitution of the fluorine atom at the C-6 position with a hydroxyl group, fundamentally alters the molecule's electronic and steric properties. Therefore, a robust and unequivocal structure elucidation is critical for regulatory compliance and for understanding the potential biological activity of this impurity.
Below is a comparison of the chemical structures of Ciprofloxacin and its 6-Hydroxy-6-defluoro derivative.
Caption: Chemical structures of Ciprofloxacin and this compound.
The Analytical Blueprint: A Multi-pronged Approach to Structure Elucidation
The elucidation of an unknown or modified chemical structure is akin to solving a complex puzzle. Each analytical technique provides a unique piece of information, and it is the synergistic interpretation of all data that leads to a confident structural assignment. Our strategy for this compound is built upon a logical workflow that begins with isolation and purification, followed by a suite of spectroscopic techniques to probe the molecule's connectivity and elemental composition.
Caption: The logical workflow for the structure elucidation of this compound.
Isolation and Purification: Obtaining the Analyte of Interest
The first critical step is to isolate a pure sample of the impurity. Preparative High-Performance Liquid Chromatography (Prep-HPLC) is the technique of choice for this purpose.[5][6][7][8]
Generating the Impurity: Forced Degradation Studies
To ensure a sufficient quantity of this compound for isolation and characterization, forced degradation studies on the parent Ciprofloxacin drug substance can be performed.[1][2][3][9][10]
Protocol for Forced Degradation:
-
Acidic Hydrolysis: Reflux a solution of Ciprofloxacin HCl (1 mg/mL) in 0.1N methanolic HCl at 70°C for 4-8 hours.[1]
-
Alkaline Hydrolysis: Reflux a solution of Ciprofloxacin HCl (1 mg/mL) in 0.1N methanolic NaOH at 70°C for 4 hours.[1][2]
-
Oxidative Degradation: Treat a solution of Ciprofloxacin HCl with 3% H₂O₂ at 70°C for 4 hours.[2]
-
Photolytic Degradation: Expose a solution of Ciprofloxacin HCl to UV radiation.[10]
-
Thermal Degradation: Heat the solid Ciprofloxacin HCl drug substance at 60°C for 24 hours.[3]
Rationale: These stress conditions mimic potential manufacturing and storage environments and accelerate the formation of degradation products, including the target analyte.
Preparative HPLC Protocol
Instrumentation: A preparative HPLC system equipped with a UV detector and a fraction collector.
Column: A reversed-phase C18 column with appropriate dimensions for preparative scale (e.g., 250 mm x 21.2 mm, 5 µm).
Mobile Phase: A gradient of a suitable buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol). The gradient should be optimized at the analytical scale first to achieve good resolution between Ciprofloxacin and its impurities.[7]
Step-by-Step Protocol:
-
Dissolve the stressed Ciprofloxacin sample in a suitable solvent.
-
Optimize the separation method on an analytical HPLC system to determine the retention times of Ciprofloxacin and the target impurity.
-
Scale up the method to the preparative column, adjusting the flow rate and injection volume accordingly.[7]
-
Inject the sample onto the preparative HPLC system.
-
Monitor the elution profile using the UV detector.
-
Collect the fraction corresponding to the peak of the this compound impurity.
-
Evaporate the solvent from the collected fraction, often using lyophilization to obtain the pure impurity.
-
Assess the purity of the isolated impurity using analytical HPLC.
Spectroscopic Analysis: Unveiling the Molecular Architecture
With a pure sample of the impurity in hand, we can now employ a battery of spectroscopic techniques to determine its structure.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a powerful tool for determining the molecular weight and obtaining fragmentation information, which provides clues about the molecule's substructures.[11][12][13][14][15]
Expected Observations:
-
Molecular Ion: this compound has a molecular weight of 329.35 g/mol . In positive ion electrospray ionization (ESI+), we expect to see a prominent protonated molecular ion [M+H]⁺ at m/z 330.1. This is a key difference from Ciprofloxacin, which has a molecular weight of 331.34 g/mol and an [M+H]⁺ ion at m/z 332.1.
-
Fragmentation Pattern: The fragmentation pattern of this compound is expected to be similar to that of Ciprofloxacin, with key losses corresponding to the piperazine ring and the carboxylic acid group. However, the initial fragmentation may differ due to the presence of the hydroxyl group. A common fragmentation for Ciprofloxacin involves the loss of the piperazine moiety and subsequent decarboxylation.[16][17][18] We would expect to see similar fragmentation pathways for the hydroxylated analog.
| Compound | Molecular Weight ( g/mol ) | Expected [M+H]⁺ (m/z) | Key Fragment Ions (m/z) - Predicted |
| Ciprofloxacin | 331.34 | 332.1 | 288, 245, 231 |
| This compound | 329.35 | 330.1 | 286, 243, 229 (Predicted based on similar losses) |
LC-MS/MS Protocol:
-
Chromatography: Use a C18 analytical column (e.g., 100 x 4.6 mm, 3.5 µm) with a mobile phase of 0.1% formic acid in water and acetonitrile in a gradient elution.[13]
-
Mass Spectrometry: Employ an ESI source in positive ion mode.
-
MS Scan: Acquire full scan mass spectra to identify the molecular ion.
-
MS/MS Scan: Select the [M+H]⁺ ion of the impurity (m/z 330.1) for collision-induced dissociation (CID) to obtain the fragmentation pattern.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the definitive elucidation of a molecule's carbon-hydrogen framework. We will utilize a combination of 1D (¹H, ¹³C, ¹⁹F) and 2D NMR experiments.
Sample Preparation: Dissolve the isolated impurity in a suitable deuterated solvent, such as DMSO-d₆ or D₂O with a small amount of acid.[19][20]
4.2.1. ¹⁹F NMR Spectroscopy
This is the first and most direct NMR experiment to perform.[21][22][23][24][25]
-
Expected Result: The ¹⁹F NMR spectrum of this compound should show the complete absence of any signals. In contrast, the ¹⁹F NMR spectrum of Ciprofloxacin exhibits a characteristic signal for the fluorine atom attached to the quinolone ring. This is a definitive confirmation of the "defluoro" aspect of the structure.
4.2.2. ¹H NMR Spectroscopy
The ¹H NMR spectrum provides information about the number and types of protons and their connectivity.[19][26][27][28][29]
-
Key Expected Differences from Ciprofloxacin:
-
Aromatic Region: The signals for the protons on the quinolone ring (H-5 and H-8) will be shifted compared to Ciprofloxacin due to the replacement of the electron-withdrawing fluorine atom with an electron-donating hydroxyl group.
-
Hydroxyl Proton: A new, exchangeable proton signal corresponding to the C-6 hydroxyl group will be present. Its chemical shift will be dependent on the solvent and concentration.
-
Piperazine and Cyclopropyl Protons: The signals for these groups should be largely similar to those in Ciprofloxacin, though minor shifts are possible.
-
Predicted ¹H NMR Chemical Shifts (δ, ppm) in DMSO-d₆:
| Proton | Ciprofloxacin (Observed) | This compound (Predicted) | Rationale for Change |
| H-2 | ~8.7 | ~8.6 | Minor change |
| H-5 | ~7.9 (d) | Shifted upfield | Loss of through-space coupling with F; electronic effect of OH |
| H-8 | ~7.6 (d) | Shifted upfield | Electronic effect of OH |
| Cyclopropyl-CH | ~3.5 (m) | ~3.5 (m) | Minimal change |
| Piperazine-CH₂ | ~3.2 (m), ~3.0 (m) | ~3.2 (m), ~3.0 (m) | Minimal change |
| Cyclopropyl-CH₂ | ~1.3 (m), ~1.1 (m) | ~1.3 (m), ~1.1 (m) | Minimal change |
| 6-OH | - | Variable (broad singlet) | New functional group |
| COOH | ~15 | ~15 | Minimal change |
4.2.3. ¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.[4][28][29]
-
Key Expected Differences from Ciprofloxacin:
-
C-6: This is the most significant change. The C-6 signal in Ciprofloxacin is a doublet due to coupling with the fluorine atom and appears at a characteristic downfield shift. In this compound, this signal will be a singlet and will be shifted significantly upfield due to the replacement of the highly electronegative fluorine with a less electronegative oxygen atom.
-
C-5 and C-7: The chemical shifts of these adjacent carbons will also be affected by the substitution at C-6.
-
Predicted ¹³C NMR Chemical Shifts (δ, ppm) in DMSO-d₆:
| Carbon | Ciprofloxacin (Observed) | This compound (Predicted) | Rationale for Change |
| C-2 | ~148 | ~148 | Minimal change |
| C-3 | ~110 | ~110 | Minimal change |
| C-4 | ~177 | ~177 | Minimal change |
| C-4a | ~139 | ~139 | Minor change |
| C-5 | ~112 (d) | Shifted | Electronic effect of OH |
| C-6 | ~152 (d, ¹JCF ≈ 250 Hz) | ~145-150 (s) | Loss of F, presence of OH |
| C-7 | ~145 (d) | Shifted | Electronic effect of OH |
| C-8 | ~105 | ~105 | Minor change |
| C-8a | ~120 | ~120 | Minimal change |
| Cyclopropyl-CH | ~35 | ~35 | Minimal change |
| Piperazine-CH₂ | ~50, ~45 | ~50, ~45 | Minimal change |
| Cyclopropyl-CH₂ | ~8 | ~8 | Minimal change |
| COOH | ~167 | ~167 | Minimal change |
4.2.4. 2D NMR Spectroscopy
2D NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) will be used to confirm the proton-proton and proton-carbon connectivities and finalize the structural assignment.
-
COSY: Will confirm the coupling between adjacent protons, for example, within the cyclopropyl and piperazine rings.
-
HSQC: Will correlate each proton with its directly attached carbon.
-
HMBC: Will show correlations between protons and carbons that are two or three bonds away. This is crucial for confirming the overall connectivity of the quinolone ring, the piperazine ring, the cyclopropyl group, and the carboxylic acid. The correlation between the H-5 proton and the C-4, C-6, and C-4a carbons would be particularly informative.
Data Integration and Final Structure Confirmation
The final step in the elucidation process is the careful integration of all the data obtained.
Caption: Integration of analytical data for the final structure confirmation.
By following this comprehensive and self-validating workflow, researchers and drug development professionals can confidently elucidate the structure of this compound. This ensures the integrity of the drug substance, meets regulatory requirements, and contributes to a deeper understanding of the stability and degradation pathways of this important antibiotic.
References
-
ResearchGate. (2025). 1H,13C and15N NMR spectra of ciprofloxacin. Available at: [Link]
-
Semantic Scholar. (2020). Synthesis, structural characterization and antibacterial studies of Fluoroquinolone Drug-Ciprofloxacin. Available at: [Link]
-
ResearchGate. (n.d.). 1H NMR spectrum of a 1.875 mM ciprofloxacin in D2O (400 MHz, 300 K);.... Available at: [Link]
-
Plemochoe Repository. (n.d.). A new approach to quantitative NMR: Fluoroquinolones analysis by evaluating the chemical shift displacements. Available at: [Link]
-
Eurofins. (n.d.). Determination of Ciprofloxacin in Human Plasma by LC/MS/MS. Available at: [Link]
-
National Institutes of Health. (2023). Fast 19F Magic Angle Spinning NMR for Structural Characterization of Active Pharmaceutical Ingredients in Blockbuster Drugs. Available at: [Link]
-
Der Pharma Chemica. (n.d.). Study of forced degradation of ciprofloxacin HCl indicating stability using RP-HPLC method. Available at: [Link]
-
ResearchGate. (n.d.). The four MS/MS spectra of ciprofloxacin of 200 ng/mL at different.... Available at: [Link]
-
National Institutes of Health. (n.d.). PREPARATIVE ISOLATION AND PURIFICATION OF CHEMICAL CONSTITUENTS OF BELAMCANDA BY MPLC, HSCCC AND PREP-HPLC. Available at: [Link]
-
PubMed. (n.d.). 1H, 13C and 15N NMR spectra of ciprofloxacin. Available at: [Link]
-
Semantic Scholar. (2004). 1H, 13C and 15N NMR spectra of ciprofloxacin. Available at: [Link]
-
Waters Corporation. (n.d.). Strategies for Improving Impurity Isolation Using Large Volume Loading and Easy Method Development in Preparative Chromatography. Available at: [Link]
-
Waters Corporation. (n.d.). Identification of Multiple Sites of Intra-Molecular Protonation and Different Fragmentation Patterns within the Fluoroquinolone Class of Antibiotics in Porcine Muscle Extracts Using Travelling Wave Ion Mobility Mass Spectrometry. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). LC-MS/MS based quantitation of ciprofloxacin and its application to antimicrobial resistance study in Balb/c mouse plasma, urine, bladder and kidneys. Available at: [Link]
-
Scholars Research Library. (2026). Study of forced degradation of ciprofloxacin hcl indicating stability using RP-HPLC method. Available at: [Link]
-
National Institutes of Health. (2016). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. Available at: [Link]
-
National Institutes of Health. (n.d.). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Available at: [Link]
-
Journal of Cardiovascular Disease Research. (2021). STUDY ON FORCED DEGRADATION OF CIPROFLOXACIN HYDROCHLORIDE BY UV VISIBLE SPECTROPOTOMETER AND MICROBIOLOGICAL ASSAY. Available at: [Link]
-
Agilent. (n.d.). Strategy for Preparative LC Purification. Available at: [Link]
-
University of Ottawa. (n.d.). 19Flourine NMR. Available at: [Link]
-
International Journal of Pharmacy and Pharmaceutical Sciences. (2016). Simultaneous determination of ciprofloxacin hydrochloride and metronidazole in spiked human plasma by ultra performance liquid chromatography-tandem mass. Available at: [Link]
-
University of Warwick. (n.d.). Principles in preparative HPLC. Available at: [Link]
-
MDPI. (2021). Spectroscopic Study of the Molecular Structure of the New Hybrid with a Potential Two-Way Antibacterial Effect. Available at: [Link]
-
Scholars Research Library. (n.d.). Study of forced degradation of ciprofloxacin hcl indicating stability using RP-HPLC method. Available at: [Link]
-
MDPI. (2023). Stability-Indicating Quantification of Ciprofloxacin in the Presence of Its Main Photo-Degradation Product by CZE and UPLC: A Comparative Study. Available at: [Link]
-
MicroSolv. (n.d.). Ciprofloxacin Analyzed with LCMS - AppNote. Available at: [Link]
-
Journal of Bioequivalence & Bioavailability. (n.d.). Development and Validation of an LC-MS/MS-ESI Method for Comparative Pharmacokinetic Study of Ciprofloxacin in Healthy Male Subjects. Available at: [Link]
-
National Institutes of Health. (n.d.). Sample Preparation Approaches for Determination of Quinolones in Aqueous Matrixes: Systematic Review. Available at: [Link]
-
YouTube. (2018). Fluorine-19 nuclear magnetic resonance spectroscopy. Available at: [Link]
-
National Institutes of Health. (n.d.). 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery. Available at: [Link]
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. researchgate.net [researchgate.net]
- 3. researchers.mq.edu.au [researchers.mq.edu.au]
- 4. researchgate.net [researchgate.net]
- 5. PREPARATIVE ISOLATION AND PURIFICATION OF CHEMICAL CONSTITUENTS OF BELAMCANDA BY MPLC, HSCCC AND PREP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. waters.com [waters.com]
- 7. agilent.com [agilent.com]
- 8. warwick.ac.uk [warwick.ac.uk]
- 9. jcdronline.org [jcdronline.org]
- 10. Stability-Indicating Quantification of Ciprofloxacin in the Presence of Its Main Photo-Degradation Product by CZE and UPLC: A Comparative Study [mdpi.com]
- 11. eurofins.com [eurofins.com]
- 12. LC-MS/MS based quantitation of ciprofloxacin and its application to antimicrobial resistance study in Balb/c mouse plasma, urine, bladder and kidneys - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 13. japsonline.com [japsonline.com]
- 14. Ciprofloxacin Analyzed with LCMS - AppNote [mtc-usa.com]
- 15. Thieme E-Books & E-Journals - [thieme-connect.com]
- 16. researchgate.net [researchgate.net]
- 17. waters.com [waters.com]
- 18. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Fast 19F Magic Angle Spinning NMR for Structural Characterization of Active Pharmaceutical Ingredients in Blockbuster Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 22. 19Flourine NMR [chem.ch.huji.ac.il]
- 23. youtube.com [youtube.com]
- 24. alfa-chemistry.com [alfa-chemistry.com]
- 25. 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 26. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 27. Checking connection not to be a robot [plemochoe.euc.ac.cy]
- 28. 1H, 13C and 15N NMR spectra of ciprofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. semanticscholar.org [semanticscholar.org]
An In-depth Technical Guide to the Mechanism of Action of 6-Hydroxy-6-defluoro Ciprofloxacin
A Senior Application Scientist's Synthesis of Established Principles and a Roadmap for Characterization
This guide provides a detailed exploration of the probable mechanism of action of 6-Hydroxy-6-defluoro Ciprofloxacin, a metabolite of the widely used fluoroquinolone antibiotic, ciprofloxacin. As direct comprehensive studies on this specific derivative are not extensively available in public literature, this document will first lay a robust foundation by detailing the well-established mechanism of the parent compound, ciprofloxacin. Subsequently, it will delve into the critical structure-activity relationships (SAR) of fluoroquinolones, with a particular focus on the C6 position, to provide a scientifically grounded hypothesis on how the substitution of the C6-fluorine with a hydroxyl group likely modulates the antibacterial activity and target interaction of this compound.
This whitepaper is structured to provide researchers, scientists, and drug development professionals with both a thorough understanding of the core principles and a practical framework for the experimental characterization of this and similar fluoroquinolone derivatives.
The Foundational Mechanism: Ciprofloxacin as a Archetype
Fluoroquinolones are a critically important class of synthetic antibacterial agents that exert their bactericidal effects by inhibiting essential bacterial enzymes involved in DNA replication and maintenance.[1][2] The primary targets of these drugs are two type II topoisomerases: DNA gyrase and topoisomerase IV.[3][4]
1.1. Dual Targeting of Bacterial Topoisomerases
-
DNA Gyrase (Topoisomerase II): This enzyme is essential for introducing negative supercoils into bacterial DNA, a process crucial for relieving torsional stress during DNA replication and transcription. DNA gyrase is a heterotetramer composed of two GyrA and two GyrB subunits.
-
Topoisomerase IV: This enzyme is primarily responsible for decatenating (unlinking) newly replicated daughter chromosomes, allowing for their proper segregation into daughter cells. It is also a heterotetramer, consisting of two ParC and two ParE subunits.
Ciprofloxacin and other fluoroquinolones bind to the complex formed between these enzymes and bacterial DNA. This binding stabilizes a transient intermediate in which the DNA is cleaved, forming a covalent bond between the enzyme and the DNA. By preventing the re-ligation of the cleaved DNA strands, fluoroquinolones effectively trap the enzyme on the DNA, leading to the accumulation of double-strand breaks.[4] These breaks are potent triggers of the bacterial SOS response and, if left unrepaired, lead to the inhibition of DNA replication and ultimately, cell death.[1]
1.2. The Role of Reactive Oxygen Species (ROS)
Recent evidence has illuminated a secondary, yet significant, component of the bactericidal activity of fluoroquinolones: the induction of reactive oxygen species (ROS).[2][5] Treatment with ciprofloxacin has been shown to stimulate the production of ROS within bacterial cells. This oxidative stress can damage various cellular components, including lipids, proteins, and DNA, further contributing to the lethal effects of the antibiotic.[2]
Structure-Activity Relationship: The Critical C6-Fluorine
The remarkable broad-spectrum antibacterial activity of fluoroquinolones like ciprofloxacin is intricately linked to their chemical structure. The fluorine atom at the C6 position is a key determinant of this activity.[1][6][7] This substituent significantly enhances the drug's penetration into bacterial cells and increases its inhibitory activity against DNA gyrase.[7] The introduction of the C6-fluorine was a pivotal moment in the development of the fluoroquinolone class, transforming them into potent therapeutic agents.[1]
Unveiling the Mechanism of this compound: A Hypothesis
This compound is a metabolite of ciprofloxacin where the crucial C6-fluorine atom is replaced by a hydroxyl group. Based on the established structure-activity relationships of fluoroquinolones, this substitution is anticipated to have a profound impact on its mechanism of action.
Hypothesized Impact of the C6-Hydroxyl Group:
-
Reduced Antibacterial Potency: The absence of the highly electronegative fluorine atom at the C6 position is expected to significantly decrease the compound's overall antibacterial activity. The hydroxyl group, while polar, does not replicate the electronic and steric properties of fluorine that are critical for potent inhibition of DNA gyrase. Studies on ciprofloxacin metabolites have generally shown them to be less active than the parent compound.
-
Altered Target Affinity: The change in the substituent at C6 will likely alter the binding affinity of the molecule for both DNA gyrase and topoisomerase IV. It is plausible that the preference for one target over the other may also be affected. Determining the 50% inhibitory concentrations (IC50) for both enzymes is essential to quantify this effect.
-
Modified ROS Production: The propensity of the molecule to induce reactive oxygen species may be different from that of ciprofloxacin. The electronic nature of the C6 substituent can influence the molecule's redox potential and its ability to participate in reactions that generate ROS.
The following diagram illustrates the core mechanism of action of fluoroquinolones, which serves as the foundational model for understanding this compound.
Caption: Hypothesized mechanism of action for this compound.
Experimental Protocols for Mechanistic Characterization
To definitively elucidate the mechanism of action of this compound, a series of well-established in vitro assays are required. The following protocols provide a comprehensive framework for this characterization.
4.1. Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This is a fundamental measure of antibacterial potency.
Protocol: Broth Microdilution MIC Assay
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hours) agar plate, select 3-5 isolated colonies of the test bacterium (e.g., E. coli ATCC 25922, S. aureus ATCC 29213).
-
Suspend the colonies in sterile saline or Mueller-Hinton Broth (MHB) to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, water).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in MHB to achieve a range of desired concentrations.
-
-
Inoculation and Incubation:
-
Inoculate each well (except for a sterility control) with the standardized bacterial inoculum.
-
Include a growth control well (bacteria in MHB without the compound) and a sterility control well (MHB only).
-
Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.
-
-
Reading and Interpretation:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
The following diagram outlines the workflow for the broth microdilution MIC assay.
Caption: Workflow for the Broth Microdilution MIC Assay.
4.2. DNA Gyrase and Topoisomerase IV Inhibition Assays
These assays directly measure the inhibitory effect of the compound on its putative enzyme targets.
Protocol: DNA Gyrase Supercoiling Inhibition Assay
-
Reaction Setup:
-
In a microcentrifuge tube, combine assay buffer (containing ATP, MgCl2, and other necessary components), relaxed plasmid DNA (e.g., pBR322), and purified DNA gyrase enzyme.
-
Add varying concentrations of this compound or a control inhibitor (e.g., ciprofloxacin).
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes) to allow for the supercoiling reaction to proceed.
-
-
Reaction Termination and Analysis:
-
Stop the reaction by adding a stop buffer containing SDS and proteinase K.
-
Analyze the DNA topoisomers by agarose gel electrophoresis.
-
Stain the gel with a DNA-intercalating dye (e.g., ethidium bromide) and visualize under UV light.
-
-
Data Analysis:
-
Quantify the amount of supercoiled and relaxed DNA in each lane.
-
The IC50 value is the concentration of the compound that inhibits the supercoiling activity by 50%.
-
Protocol: Topoisomerase IV Decatenation Inhibition Assay
This assay is similar to the gyrase inhibition assay, but uses catenated kinetoplast DNA (kDNA) as a substrate and purified topoisomerase IV. The inhibition of the enzyme's ability to decatenate the kDNA is measured by the reduction in the amount of decatenated DNA products on an agarose gel.
The following diagram illustrates the principle of the DNA gyrase supercoiling inhibition assay.
Caption: Principle of the DNA Gyrase Supercoiling Inhibition Assay.
4.3. Measurement of Intracellular Reactive Oxygen Species (ROS)
This assay quantifies the induction of oxidative stress within bacterial cells upon exposure to the compound.
Protocol: ROS Detection using a Fluorescent Probe
-
Bacterial Culture and Treatment:
-
Grow a liquid culture of the test bacterium to the mid-logarithmic phase.
-
Expose the bacterial cells to different concentrations of this compound, ciprofloxacin (as a positive control), and a vehicle control.
-
-
Staining with ROS-sensitive Dye:
-
Add a fluorescent ROS indicator dye, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), to the bacterial cultures. DCFH-DA is non-fluorescent until it is oxidized by ROS within the cell to the highly fluorescent dichlorofluorescein (DCF).
-
-
Incubation:
-
Incubate the cells in the dark for a specified period to allow for dye uptake and oxidation.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity of the bacterial suspensions using a fluorometer or a fluorescence plate reader at the appropriate excitation and emission wavelengths for DCF.
-
-
Data Analysis:
-
Compare the fluorescence intensity of the treated samples to the control to determine the relative increase in intracellular ROS levels.
-
Data Presentation and Interpretation
Table 1: Hypothetical Comparative Antibacterial Activity (MIC in µg/mL)
| Compound | E. coli ATCC 25922 | S. aureus ATCC 29213 | P. aeruginosa PAO1 | K. pneumoniae ATCC 13883 |
| Ciprofloxacin | 0.015 | 0.25 | 0.5 | 0.06 |
| This compound | Expected >0.5 | Expected >2.0 | Expected >8.0 | Expected >1.0 |
Note: The values for this compound are hypothetical and represent the expected trend of reduced activity based on SAR. Actual values would need to be determined experimentally.
Table 2: Hypothetical Comparative Enzyme Inhibition (IC50 in µM)
| Compound | DNA Gyrase (E. coli) | Topoisomerase IV (S. aureus) |
| Ciprofloxacin | 0.1 | 1.5 |
| This compound | Expected >5.0 | Expected >10.0 |
Note: The values for this compound are hypothetical and represent the expected trend of reduced inhibitory activity. Actual values would need to be determined experimentally.
Conclusion and Future Directions
While the core mechanistic framework of this compound can be inferred from its parent compound, ciprofloxacin, the substitution of the C6-fluorine with a hydroxyl group is predicted to significantly diminish its antibacterial potency. The experimental protocols outlined in this guide provide a clear and robust pathway for the definitive characterization of its mechanism of action.
Future research should focus on obtaining empirical data for the MIC values against a broad panel of clinically relevant bacteria, including multidrug-resistant strains, as well as determining the precise IC50 values for both DNA gyrase and topoisomerase IV from various bacterial species. Furthermore, a quantitative assessment of ROS production will provide a more complete picture of its bactericidal effects. These studies will not only elucidate the specific mechanism of this ciprofloxacin metabolite but also contribute to a deeper understanding of the structure-activity relationships that govern the efficacy of fluoroquinolone antibiotics.
References
-
Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of quinolone action and resistance. Biochemistry, 53(10), 1565–1574. [Link]
-
Hooper, D. C. (2001). Mechanisms of action of antimicrobials: focus on fluoroquinolones. Clinical infectious diseases, 32(Supplement_1), S9-S15. [Link]
-
Drlica, K., & Zhao, X. (1997). DNA gyrase, topoisomerase IV, and the 4-quinolones. Microbiology and Molecular Biology Reviews, 61(3), 377-392. [Link]
-
Zeiler, H. J., & Grohe, K. (1984). Antibacterial activity of the metabolites of ciprofloxacin and its significance in the bioassay. European journal of clinical microbiology, 3(4), 339-343. [Link]
-
Fàbrega, A., Madurga, S., Giralt, E., & Vila, J. (2009). Mechanism of action of and resistance to quinolones. Microbial biotechnology, 2(1), 40-61. [Link]
-
Domagala, J. M. (1994). Structure-activity and structure-side-effect relationships for the quinolone antibacterials. Journal of antimicrobial chemotherapy, 33(4), 685-706. [Link]
- Clinical and Laboratory Standards Institute. (2020). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition. CLSI document M07-A11.
-
Kohanski, M. A., Dwyer, D. J., Hayete, B., Lawrence, C. A., & Collins, J. J. (2007). A common mechanism of cellular death induced by bactericidal antibiotics. Cell, 130(5), 797-810. [Link]
-
European Committee on Antimicrobial Susceptibility Testing. (2021). Breakpoint tables for interpretation of MICs and zone diameters. Version 11.0. [Link]
- Andriole, V. T. (Ed.). (1988). The Quinolones. Academic Press.
-
Maxwell, A. (1997). DNA gyrase as a drug target. Trends in microbiology, 5(3), 102-109. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Involvement of Reactive Oxygen Species in the Action of Ciprofloxacin against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Overview of Side-Effects of Antibacterial Fluoroquinolones: New Drugs versus Old Drugs, a Step Forward in the Safety Profile? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against Antibacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biological Activity of 6-Hydroxy-6-defluoro Ciprofloxacin
Preamble: Contextualizing a Key Metabolite
Ciprofloxacin, a cornerstone of the fluoroquinolone class of antibiotics, has been a clinical workhorse for decades, prized for its broad-spectrum activity against a range of bacterial pathogens.[1] Its efficacy is intrinsically linked to its chemical architecture, particularly the fluorine atom at the C-6 position, a substitution that dramatically enhances its antibacterial potency.[2][3] This guide delves into the biological activity of a significant derivative: 6-Hydroxy-6-defluoro Ciprofloxacin. This compound, also known as Ciprofloxacin EP Impurity F, is a primary metabolite and degradation product of Ciprofloxacin, formed by the substitution of the critical C-6 fluorine with a hydroxyl group.[4] Understanding the biological implications of this single, yet profound, structural alteration is paramount for researchers in drug development, environmental science, and clinical pharmacology. This document provides a comprehensive technical overview of its expected biological activity, grounded in established structure-activity relationships, and furnishes detailed protocols for its empirical evaluation.
The Decisive Role of the C-6 Position in Fluoroquinolones: A Structure-Activity Relationship (SAR) Perspective
The remarkable antibacterial prowess of the fluoroquinolone class is not a matter of chance but a testament to the intricate interplay of its structural components. The quinolone core, the N-1 cyclopropyl group, and the C-7 piperazinyl ring all contribute to the molecule's pharmacokinetic and pharmacodynamic properties. However, it is the introduction of a fluorine atom at the C-6 position that is widely acknowledged as a pivotal moment in the evolution of these antibiotics.[2][3]
The C-6 fluorine atom significantly enhances the drug's activity through several mechanisms:
-
Increased Potency: The fluorine substitution leads to a substantial increase in the inhibitory activity against the primary bacterial targets, DNA gyrase and topoisomerase IV.[5] This is attributed to favorable electronic effects that enhance the binding of the fluoroquinolone to the enzyme-DNA complex.
-
Enhanced Bacterial Cell Penetration: The lipophilic nature of the fluorine atom is thought to improve the drug's ability to traverse the bacterial cell wall and membrane, leading to higher intracellular concentrations.[3]
-
Broadened Spectrum of Activity: The presence of the C-6 fluorine is associated with a broader spectrum of activity, particularly against Gram-negative bacteria.[6]
Consequently, the replacement of this fluorine atom with a hydroxyl group in this compound is predicted to have a substantial, and likely detrimental, effect on its antibacterial efficacy. The hydroxyl group, being more polar and larger than the fluorine atom, would alter the electronic and steric properties of the molecule, likely leading to:
-
Reduced Affinity for Target Enzymes: The altered electronic distribution and increased bulk at the C-6 position are expected to disrupt the optimal binding interactions with DNA gyrase and topoisomerase IV.
-
Decreased Cell Permeability: The introduction of a more hydrophilic hydroxyl group may impede the passive diffusion of the molecule across the bacterial cell envelope.
This guide will now provide the experimental frameworks to quantitatively assess these anticipated effects.
Evaluating the Antibacterial Spectrum: Minimum Inhibitory Concentration (MIC) Determination
The first step in characterizing the biological activity of any potential antimicrobial agent is to determine its Minimum Inhibitory Concentration (MIC) against a panel of relevant bacterial strains. The MIC is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation. For a comprehensive evaluation of this compound, it is crucial to perform this assay in parallel with its parent compound, Ciprofloxacin, to obtain a direct quantitative comparison of their potencies.
Recommended Bacterial Strains
A representative panel should include both Gram-positive and Gram-negative bacteria, encompassing both wild-type (susceptible) and, if available, fluoroquinolone-resistant strains.
| Gram-Positive Bacteria | Gram-Negative Bacteria |
| Staphylococcus aureus (e.g., ATCC 29213) | Escherichia coli (e.g., ATCC 25922) |
| Streptococcus pneumoniae (e.g., ATCC 49619) | Pseudomonas aeruginosa (e.g., ATCC 27853) |
| Enterococcus faecalis (e.g., ATCC 29212) | Klebsiella pneumoniae (e.g., ATCC 13883) |
Experimental Protocol: Broth Microdilution MIC Assay (CLSI Guidelines)
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M07 guidelines, the gold standard for antimicrobial susceptibility testing.[7]
Materials:
-
This compound and Ciprofloxacin hydrochloride (analytical grade)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial cultures in the logarithmic growth phase
-
Spectrophotometer
-
Sterile saline (0.85%) or phosphate-buffered saline (PBS)
-
Resazurin sodium salt solution (optional, for viability indication)
Step-by-Step Methodology:
-
Preparation of Stock Solutions: Prepare a 1 mg/mL stock solution of both this compound and Ciprofloxacin in a suitable solvent (e.g., sterile deionized water with a small amount of 0.1 N NaOH to aid dissolution, followed by neutralization with 0.1 N HCl). Filter-sterilize the stock solutions.
-
Preparation of Inoculum: From a fresh overnight culture plate, select 3-5 colonies and inoculate into CAMHB. Incubate at 37°C with shaking until the culture reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.
-
Serial Dilution in Microtiter Plates:
-
Add 100 µL of CAMHB to all wells of a 96-well plate.
-
Add 100 µL of the drug stock solution to the first well of a row and mix.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the column. Discard the final 100 µL from the last well. This will result in a range of drug concentrations.
-
-
Inoculation: Add 10 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 110 µL and the desired final bacterial concentration.
-
Controls:
-
Growth Control: Wells containing CAMHB and the bacterial inoculum but no drug.
-
Sterility Control: Wells containing CAMHB only.
-
-
Incubation: Incubate the plates at 37°C for 18-24 hours in ambient air.
-
Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth. This can be assessed visually or by measuring the optical density at 600 nm (OD600). The addition of a viability indicator like resazurin can also aid in the determination.
Expected Outcome and Data Presentation
The results should be presented in a clear tabular format, directly comparing the MIC values of this compound and Ciprofloxacin.
| Bacterial Strain | Ciprofloxacin MIC (µg/mL) | This compound MIC (µg/mL) | Fold Change in MIC |
| S. aureus ATCC 29213 | |||
| E. coli ATCC 25922 | |||
| P. aeruginosa ATCC 27853 | |||
| ... |
Based on the SAR principles discussed, it is anticipated that the MIC values for this compound will be significantly higher than those for Ciprofloxacin, indicating a marked reduction in antibacterial potency.
Mechanistic Insights: Inhibition of Bacterial Topoisomerases
Fluoroquinolones exert their bactericidal effects by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[8] These enzymes are responsible for managing the topological state of DNA during replication, transcription, and repair. Inhibition of these enzymes leads to the accumulation of double-strand DNA breaks and ultimately, cell death. To understand the mechanistic basis for the likely reduced activity of this compound, it is crucial to assess its inhibitory effect on these enzymes directly.
DNA Gyrase Supercoiling Inhibition Assay
This assay measures the ability of DNA gyrase to introduce negative supercoils into relaxed circular DNA in an ATP-dependent manner. The inhibition of this activity is a key indicator of a compound's effect on this enzyme.
Experimental Workflow:
Caption: Workflow for the topoisomerase IV decatenation assay.
Step-by-Step Methodology:
-
Reaction Setup: In a microcentrifuge tube on ice, combine the assay buffer, kinetoplast DNA (kDNA, a network of interlocked DNA minicircles), and varying concentrations of the test compounds.
-
Enzyme Addition: Start the reaction by adding purified topoisomerase IV.
-
Incubation: Incubate at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction as described for the gyrase assay.
-
Analysis: Separate the reaction products by agarose gel electrophoresis. Decatenated minicircles will migrate into the gel, while the catenated kDNA remains in the well.
-
Quantification: Determine the IC50 value by quantifying the amount of decatenated DNA at each compound concentration.
Anticipated Enzymatic Inhibition Profile
The enzymatic assays are expected to corroborate the MIC findings. The IC50 values for this compound against both DNA gyrase and topoisomerase IV are predicted to be significantly higher than those of Ciprofloxacin, providing a mechanistic explanation for its reduced antibacterial activity.
| Enzyme | Ciprofloxacin IC50 (µM) | This compound IC50 (µM) |
| DNA Gyrase | ||
| Topoisomerase IV |
Assessment of Cytotoxicity: Ensuring Selective Toxicity
A critical aspect of any antimicrobial drug is its selective toxicity – the ability to harm the pathogen while having minimal adverse effects on the host. It is therefore essential to evaluate the cytotoxicity of this compound against mammalian cell lines.
Experimental Protocol: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability. [9][10] Step-by-Step Methodology:
-
Cell Seeding: Seed a mammalian cell line (e.g., HEK293, HepG2) in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound and Ciprofloxacin for 24-48 hours. Include a vehicle control (no compound) and a positive control for cytotoxicity (e.g., doxorubicin).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the 50% cytotoxic concentration (CC50).
Interpreting Cytotoxicity Data
The therapeutic potential of an antimicrobial compound is often expressed as a selectivity index (SI), calculated as CC50 / MIC. A higher SI value is desirable, as it indicates a greater window between the concentration required to kill bacteria and the concentration that is toxic to host cells. While the antibacterial activity of this compound is expected to be lower than that of Ciprofloxacin, its cytotoxicity profile may also be altered.
Synthesis and Availability
This compound is not as readily available as its parent compound. It is primarily available as an analytical standard for impurity testing in Ciprofloxacin manufacturing. [4]While detailed, step-by-step synthesis protocols are not widely published in the academic literature, its synthesis would likely involve the modification of a Ciprofloxacin precursor or the direct hydroxylation of Ciprofloxacin. Several patents related to the synthesis and purification of Ciprofloxacin and its impurities exist and may provide starting points for a synthetic strategy. [11][12]
Conclusion and Future Directions
The available evidence and established structure-activity relationships strongly suggest that this compound possesses significantly reduced antibacterial activity compared to Ciprofloxacin. The replacement of the C-6 fluorine with a hydroxyl group is a critical structural modification that likely impairs the compound's ability to effectively inhibit its target enzymes, DNA gyrase and topoisomerase IV, and potentially reduces its penetration into bacterial cells.
This technical guide provides a robust framework for the comprehensive evaluation of the biological activity of this compound. The detailed protocols for MIC determination, enzymatic inhibition assays, and cytotoxicity assessment will enable researchers to generate the empirical data needed to fully characterize this important metabolite.
Future research should focus on:
-
Generating a comprehensive MIC panel against a wide array of clinical isolates, including multidrug-resistant strains.
-
Determining the precise IC50 values against purified DNA gyrase and topoisomerase IV from various bacterial species.
-
Investigating the potential for this metabolite to contribute to the selection of resistant mutants.
-
Elucidating its pharmacokinetic profile and in vivo efficacy in animal models of infection.
By systematically addressing these knowledge gaps, the scientific community can gain a more complete understanding of the biological significance of Ciprofloxacin metabolism and the role of its derivatives in both clinical and environmental contexts.
References
-
Chu, D. T. W., & Fernandes, P. B. (1989). Structure-Activity Relationships of the Fluoroquinolones. Antimicrobial Agents and Chemotherapy, 33(2), 131–135. [Link]
- Grohe, K. (2008). Process for preparing purified ciprofloxacin.
-
Pîrvu, M., Măruțescu, L., & Chifiriuc, M. C. (2022). Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against Antibacterial Resistance. Pharmaceuticals, 15(8), 1015. [Link]
-
Inspiralis. (n.d.). Escherichia coli Gyrase Supercoiling Inhibition Assay. Inspiralis. [Link]
-
Inspiralis. (n.d.). Escherichia coli Topoisomerase IV Decatenation Assay. Inspiralis. [Link]
-
Clinical and Laboratory Standards Institute. (2019). Fluoroquinolone Breakpoints for Enterobacteriaceae and Pseudomonas aeruginosa. Regulations.gov. [Link]
-
Ashley, R. E., & Osheroff, N. (2014). DNA Decatenation Catalyzed by Bacterial Topoisomerase IV. In Methods in molecular biology (Vol. 1142, pp. 109–120). [Link]
-
SynZeal. (n.d.). Ciprofloxacin EP Impurity F. SynZeal. [Link]
-
Tillotson, G. S. (2001). Quinolone Molecular Structure-Activity Relationships: What We Have Learned about Improving Antimicrobial Activity. Clinical Infectious Diseases, 33(Supplement_3), S180–S186. [Link]
-
El-Baky, R. M., & Sandle, T. (2018). In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci. Microorganisms, 6(4), 117. [Link]
-
Ferreira, M., et al. (2022). The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown. Molecules, 27(23), 8535. [Link]
-
Olaru, A., et al. (2021). Overview of Side-Effects of Antibacterial Fluoroquinolones: New Drugs versus Old Drugs, a Step Forward in the Safety Profile? Pharmaceutics, 13(10), 1699. [Link]
-
ProFoldin. (n.d.). E. coli DNA Gyrase DNA Supercoiling Assay Kits. ProFoldin. [Link]
-
Lee, S., Park, T., & Lee, Y. (1998). Structure-activity Relationship of Fluoroquinolone in Escherichia Coli. Archives of Pharmacal Research, 21(2), 106–112. [Link]
-
Chiaraviglio, L., Kang, Y.-S., & Kirby, J. E. (2022). High Throughput, Real-time, Dual-readout Testing of Intracellular Antimicrobial Activity and Eukaryotic Cell Cytotoxicity. JoVE (Journal of Visualized Experiments), (186), e54841. [Link]
-
National Institutes of Health, Islamabad Pakistan. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. [Link]
-
Ashley, R. E., & Osheroff, N. (2014). DNA Supercoiling Catalyzed by Bacterial Gyrase. In Methods in molecular biology (Vol. 1142, pp. 95–107). [Link]
-
Olaru, A., et al. (2021). Overview of Side-Effects of Antibacterial Fluoroquinolones: New Drugs versus Old Drugs, a Step Forward in the Safety Profile? ResearchGate. [Link]
-
Der Pharma Chemica. (n.d.). Ciprofloxacin: A Two Step Process. Der Pharma Chemica. [Link]
-
Simpkin, V. L., et al. (2019). Don't Get Wound Up: Revised Fluoroquinolone Breakpoints for Enterobacteriaceae and Pseudomonas aeruginosa. Journal of Clinical Microbiology, 57(5), e00242-19. [Link]
-
Janknegt, R. (2025). Fluorinated quinolones. A review of their mode of action, antimicrobial activity, pharmacokinetics and clinical efficacy. ResearchGate. [Link]
-
Emmerson, A. M., & Jones, A. M. (2003). The quinolones: decades of development and use. Journal of Antimicrobial Chemotherapy, 51(suppl_1), 13–20. [Link]
-
CLSI. (n.d.). Breakpoint Implementation Toolkit (BIT). CLSI. [Link]
-
Bio-protocol. (n.d.). Antibacterial assay -Antimicrobial assay -Microbiology-BIO-PROTOCOL. Bio-protocol. [Link]
-
ProFoldin. (n.d.). DNA Gyrase DNA Supercoiling Assay Kits. ProFoldin. [Link]
-
ProFoldin. (n.d.). Gel-Based E. coli Topoisomerase IV DNA Decatenation Assay. ProFoldin. [Link]
-
Solution Pharmacy. (2023, May 12). Topic (36) Structure Activity Relationship of Quinolones [Video]. YouTube. [Link]
-
Al-Bayati, F. A., & Al-Mola, H. F. (2008). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Journal of Applied Microbiology, 104(3), 639–648. [Link]
-
Inspiralis Ltd. (n.d.). Decatenation Assays. Inspiralis Ltd. [Link]
-
Wenzler, E., et al. (2019). 2184. Effect of Adjusted CLSI Breakpoints on Center-wide Fluoroquinolone Susceptibilities for Enterobacteriaceae and Pseudomonas aeruginosa. Open Forum Infectious Diseases, 6(Supplement_2), S768–S769. [Link]
-
Waraich, S., et al. (2020). A Novel Decatenation Assay for DNA Topoisomerases using a Singly-Linked Catenated Substrate. bioRxiv. [Link]
Sources
- 1. Don't Get Wound Up: Revised Fluoroquinolone Breakpoints for Enterobacteriaceae and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against Antibacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ciprofloxacin EP Impurity F | 226903-07-7 | SynZeal [synzeal.com]
- 5. mdpi.com [mdpi.com]
- 6. Overview of Side-Effects of Antibacterial Fluoroquinolones: New Drugs versus Old Drugs, a Step Forward in the Safety Profile? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nih.org.pk [nih.org.pk]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
- 11. EP1711468A1 - Process for preparing purified ciprofloxacin - Google Patents [patents.google.com]
- 12. derpharmachemica.com [derpharmachemica.com]
An In-depth Technical Guide to 6-Hydroxy-6-defluoro Ciprofloxacin (CAS Number: 226903-07-7)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 6-Hydroxy-6-defluoro Ciprofloxacin, a significant metabolite and degradation product of the widely used fluoroquinolone antibiotic, Ciprofloxacin. This document delves into the chemical and physical properties, plausible synthetic pathways, and detailed analytical methodologies for the identification and quantification of this compound. Furthermore, it explores the biological context of this compound, including its formation through metabolic and environmental degradation pathways, and discusses its potential toxicological and pharmacological implications. This guide is intended to be a valuable resource for researchers in drug metabolism, environmental science, and pharmaceutical analysis, offering both foundational knowledge and practical, field-proven insights.
Introduction: The Significance of a Ciprofloxacin Metabolite
Ciprofloxacin, a second-generation fluoroquinolone, is a critical broad-spectrum antibiotic used to treat a variety of bacterial infections.[1] Its efficacy is attributed to the inhibition of bacterial DNA gyrase and topoisomerase IV.[2] However, the journey of ciprofloxacin through biological systems and the environment is not a simple one. It undergoes metabolic transformation and environmental degradation, leading to the formation of various byproducts.[3] Among these, this compound (CAS: 226903-07-7) has emerged as a compound of interest.
The defining structural feature of this molecule is the substitution of the fluorine atom at the C-6 position of the quinolone core with a hydroxyl group. This seemingly minor alteration has profound implications for its biological activity and chemical properties. The C-6 fluorine is widely recognized as being crucial for the potent antibacterial activity of fluoroquinolones.[3] Its replacement with a hydroxyl group is expected to significantly modulate the compound's interaction with its bacterial targets.[3] Understanding the formation, characteristics, and biological relevance of this compound is therefore essential for a complete picture of ciprofloxacin's lifecycle and its impact on both patients and the environment.
This guide will provide a detailed exploration of this compound, moving from its fundamental properties to practical methodologies for its study.
Physicochemical Properties and Structural Elucidation
A thorough understanding of the physicochemical properties of this compound is fundamental for its analysis and for predicting its behavior in biological and environmental systems.
Chemical and Physical Data
The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 226903-07-7 | [4] |
| Molecular Formula | C₁₇H₁₉N₃O₄ | |
| Molecular Weight | 329.35 g/mol | |
| Appearance | Off-White to Pale Beige Solid | [5] |
| Melting Point | >258°C (decomposes) | [5] |
| Boiling Point (Predicted) | 636.2 ± 55.0 °C | [5] |
| Density (Predicted) | 1.490 ± 0.06 g/cm³ | [5] |
| pKa (Predicted) | 6.47 ± 0.41 | [5] |
| Solubility | Soluble in DMSO, Methanol | [5] |
| Storage Temperature | -20°C Freezer | [5] |
| Stability | Hygroscopic | [5] |
Structural Elucidation: The Role of Modern Spectroscopy
Unambiguous identification of this compound relies on a combination of advanced spectroscopic techniques.
¹H and ¹³C NMR are indispensable for confirming the structural integrity of the molecule.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the cyclopropyl, piperazinyl, and quinolone core protons. Crucially, the absence of the characteristic splitting pattern caused by the fluorine atom at C-6 and the appearance of a new signal corresponding to the hydroxyl proton (which may be broad and exchangeable with D₂O) would be key indicators of the successful synthesis or isolation of this compound. The chemical shifts of the aromatic protons on the quinolone ring will also be altered by the substitution of fluorine with a hydroxyl group.[6][7]
-
¹³C NMR: The carbon spectrum will provide definitive evidence of the structural change. The resonance for the C-6 carbon will be significantly shifted compared to that of ciprofloxacin, and the characteristic large C-F coupling constant will be absent.[6][8]
A detailed, step-by-step protocol for NMR analysis is provided in the "Experimental Protocols" section.
High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of this compound. Electrospray ionization (ESI) is a suitable technique for this polar molecule. Tandem mass spectrometry (MS/MS) can be employed to study its fragmentation pattern, which would show characteristic losses of fragments from the piperazine ring and the quinolone core, providing further structural confirmation.[9][10]
Synthesis and Formation Pathways
This compound can be obtained through chemical synthesis or as a product of ciprofloxacin's degradation.
Proposed Synthetic Pathway
A study on the synthesis of a 6-hydroxy desfluoroquinolone derivative provides a strong basis for a potential synthetic route.[11] The general strategy involves the synthesis of a substituted quinolone core followed by the introduction of the piperazine ring.
Caption: A plausible synthetic pathway for this compound.
Metabolic and Environmental Formation
This compound is recognized as a transformation product of ciprofloxacin in both biological and environmental systems.[12]
The metabolism of ciprofloxacin is a complex process primarily occurring in the liver. While ciprofloxacin itself is not extensively metabolized by cytochrome P450 (CYP) enzymes, it is known to be an inhibitor of CYP1A2.[13] However, studies have shown that bacterial CYP enzymes, such as CYP107S1 from Pseudomonas aeruginosa, can metabolize ciprofloxacin through hydroxylation and other reactions.[9][14] The formation of this compound likely involves an enzymatic process capable of both defluorination and hydroxylation. This could be a multi-step process or catalyzed by a single enzyme with broad substrate specificity. The enzymatic defluorination of fluorinated compounds is a known biological process, though it is considered challenging due to the strength of the carbon-fluorine bond.[15][16]
Caption: Simplified metabolic pathway of Ciprofloxacin to its 6-hydroxy-6-defluoro metabolite.
Fluoroquinolones are known to be persistent in the environment and can undergo degradation through various abiotic and biotic processes.[17] The formation of this compound has been observed in environmental settings, such as soil, where microorganisms can facilitate the degradation of ciprofloxacin.[12] Advanced oxidation processes (AOPs), which are used in wastewater treatment, can also lead to the degradation of fluoroquinolones through pathways that include defluorination and hydroxylation.[17]
Biological Activity and Toxicological Profile
The substitution of the C-6 fluorine with a hydroxyl group is anticipated to have a significant impact on the biological activity of the molecule.
Antibacterial Activity
The fluorine atom at the C-6 position of fluoroquinolones is a key determinant of their potent antibacterial activity, as it plays a role in binding to DNA gyrase.[3] The replacement of this fluorine with a hydroxyl group is expected to reduce the antibacterial efficacy of the compound.[3] However, some studies on des-fluoroquinolone analogs have shown that they can still retain some antibacterial activity, particularly against Gram-positive bacteria.[11][18] Therefore, while this compound is likely to be less potent than its parent compound, it may not be completely devoid of antibacterial properties.
Toxicological Considerations
The toxicological profile of drug metabolites is a critical aspect of drug development and environmental risk assessment. While some metabolites are inert, others can be as active or even more toxic than the parent drug.[17] The hepatotoxicity of fluoroquinolones has been reported, and it is plausible that their metabolites contribute to these adverse effects.[19][20] The degradation products of fluoroquinolones from certain environmental degradation pathways have been predicted to pose a heightened health risk compared to the parent compounds.[17] Further research is needed to specifically determine the toxicological profile of this compound.
Analytical Methodologies
Accurate and sensitive analytical methods are crucial for the detection and quantification of this compound in various matrices, including pharmaceutical preparations, biological fluids, and environmental samples.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is the most common technique for the analysis of ciprofloxacin and its impurities.[4][21][22] A well-designed HPLC method can effectively separate this compound from the parent drug and other related substances.
Typical HPLC Parameters:
| Parameter | Recommended Conditions |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A mixture of an acidic buffer (e.g., 0.025 M orthophosphoric acid, pH 3.0 with triethylamine) and an organic modifier (e.g., acetonitrile or methanol).[4] |
| Flow Rate | 1.0 - 2.0 mL/min |
| Detection | UV at approximately 278 nm or fluorescence detection.[4][21] |
| Injection Volume | 10 - 20 µL |
A detailed, step-by-step protocol for HPLC analysis is provided in the "Experimental Protocols" section.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For highly sensitive and selective quantification, especially in complex matrices like plasma or environmental samples, LC-MS/MS is the method of choice.[23][24] The use of multiple reaction monitoring (MRM) allows for the specific detection of the parent ion and its characteristic fragment ions, minimizing interferences.
Caption: A typical analytical workflow for the analysis of this compound.
Experimental Protocols
The following protocols are provided as a starting point for researchers and should be optimized for specific applications and instrumentation.
Protocol for HPLC Analysis
Objective: To separate and quantify this compound in a sample.
Materials:
-
HPLC system with UV or fluorescence detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Orthophosphoric acid
-
Triethylamine
-
Ultrapure water
-
Sample containing this compound
-
Reference standard of this compound
Procedure:
-
Mobile Phase Preparation:
-
Prepare a 0.025 M orthophosphoric acid solution in ultrapure water.
-
Adjust the pH to 3.0 ± 0.1 with triethylamine.
-
Prepare the mobile phase by mixing the buffer and acetonitrile in an appropriate ratio (e.g., 85:15 v/v).[19]
-
Filter and degas the mobile phase before use.
-
-
Standard Solution Preparation:
-
Accurately weigh a known amount of this compound reference standard.
-
Dissolve it in a suitable solvent (e.g., a small amount of methanol, then dilute with the mobile phase) to prepare a stock solution.
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to create a calibration curve.
-
-
Sample Preparation:
-
For pharmaceutical formulations: Dissolve a known amount of the formulation in the mobile phase, sonicate to ensure complete dissolution, and filter through a 0.45 µm syringe filter.[25]
-
For biological fluids (e.g., plasma): Perform protein precipitation by adding a threefold volume of acetonitrile, vortex, centrifuge, and inject the supernatant.[19]
-
-
Chromatographic Conditions:
-
Set the column temperature (e.g., 30°C).
-
Set the flow rate (e.g., 1.0 mL/min).
-
Set the detector wavelength (e.g., 278 nm).
-
Inject the standard and sample solutions.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time compared to the standard.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
Quantify the amount of this compound in the sample using the calibration curve.
-
Protocol for NMR Sample Preparation and Analysis
Objective: To obtain ¹H and ¹³C NMR spectra for structural confirmation.
Materials:
-
NMR spectrometer
-
NMR tubes
-
Deuterated solvent (e.g., DMSO-d₆, Methanol-d₄)
-
Sample of this compound
Procedure:
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of the chosen deuterated solvent in an NMR tube.
-
Ensure the sample is fully dissolved.
-
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer.
-
Acquire a standard ¹H NMR spectrum.
-
Integrate the peaks and determine the chemical shifts and coupling constants.
-
-
¹³C NMR Acquisition:
-
Acquire a standard proton-decoupled ¹³C NMR spectrum.
-
If necessary, perform DEPT experiments (DEPT-135, DEPT-90) to aid in the assignment of carbon signals.
-
-
Data Analysis:
-
Process the spectra using appropriate software.
-
Assign the chemical shifts to the corresponding atoms in the molecule, paying close attention to the signals around the C-6 position to confirm the presence of the hydroxyl group and the absence of fluorine.[6]
-
Conclusion and Future Perspectives
This compound represents an important piece in the complex puzzle of fluoroquinolone pharmacology and environmental fate. While its reduced antibacterial activity compared to the parent compound is likely, a comprehensive understanding of its biological effects, including potential toxicity, is still evolving. The analytical methods outlined in this guide provide a robust framework for its detection and quantification, which is essential for further research.
Future studies should focus on:
-
Definitive Synthesis: The development and publication of a detailed, high-yield synthesis protocol for this compound would greatly facilitate its further study.
-
Enzymatic Studies: Elucidating the specific enzymes, both microbial and mammalian, responsible for its formation from ciprofloxacin.
-
Pharmacological and Toxicological Profiling: In-depth in vitro and in vivo studies are needed to fully characterize its biological activity and toxicological profile.
-
Environmental Monitoring: The development of routine monitoring programs for this and other fluoroquinolone metabolites in environmental compartments is crucial for assessing their ecological impact.
By continuing to investigate compounds like this compound, the scientific community can build a more complete understanding of the lifecycle of important pharmaceuticals, ultimately leading to the development of safer, more effective drugs and better strategies for environmental protection.
References
-
Identification and Mechanistic Analysis of Toxic Degradation Products in the Advanced Oxidation Pathways of Fluoroquinolone Antibiotics. (2024). National Institutes of Health. Retrieved from [Link]
-
Drug metabolism of ciprofloxacin, ivacaftor, and raloxifene by Pseudomonas aeruginosa cytochrome P450 CYP107S1. (n.d.). National Institutes of Health. Retrieved from [Link]
-
6-hydroxy derivative as new desfluoroquinolone (DFQ): synthesis and DNA-binding study. (n.d.). National Institutes of Health. Retrieved from [Link]
-
High Performance Liquid Chromatography (HPLC) Method Development and Validation Indicating Assay for Ciprofloxacin Hydrochloride. (n.d.). Journal of Applied Pharmaceutical Science. Retrieved from [Link]
-
In Vitro Antibacterial Activity of DX-619, a Novel Des-Fluoro(6) Quinolone. (n.d.). National Institutes of Health. Retrieved from [Link]
-
1H, 13C and 15N NMR spectra of ciprofloxacin. (n.d.). National Institutes of Health. Retrieved from [Link]
-
DFT Calculations of 13C NMR Chemical Shifts and F‐C Coupling Constants of Ciprofloxacin. (n.d.). Semantic Scholar. Retrieved from [Link]
-
HPLC analysis of ciprofloxacin and ciprofloxacin metabolites in body fluids. (n.d.). National Institutes of Health. Retrieved from [Link]
- What CYP (Cytochrome P450) enzymes metabolize valacyclovir and ciprofloxacin?. (2025). Google AI.
-
Ciprofloxacin analogues: drug likeness, biological and molecular docking studies. (n.d.). ResearchGate. Retrieved from [Link]
-
An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. (n.d.). MDPI. Retrieved from [Link]
-
Enzymatic defluorination of fluorinated compounds. (2019). ResearchGate. Retrieved from [Link]
-
The Risk of Hepatotoxicity with Fluoroquinolones: A National Case-Control Safety Study. (2014). DigitalCommons@URI. Retrieved from [Link]
-
1H, 13C and 15N NMR spectra of ciprofloxacin. (n.d.). Semantic Scholar. Retrieved from [Link]
-
Effects of ciprofloxacin on drug P450 metabolic pathways in pigs. (2022). Google Scholar. Retrieved from [Link]
- Drug metabolism of ciprofloxacin, ivacaftor, and raloxifene by Pseudomonas aeruginosa cytochrome P450 CYP107S1. (2024). Jed Lampe's Lab.
-
Overview of Side-Effects of Antibacterial Fluoroquinolones: New Drugs versus Old Drugs, a Step Forward in the Safety Profile?. (n.d.). PubMed Central. Retrieved from [Link]
-
Spectroscopic Analyses and Antimicrobial Activity of Novel Ciprofloxacin and 7-Hydroxy-4-methylcoumarin, the Plant-Based Natural Benzopyrone Derivative. (n.d.). MDPI. Retrieved from [Link]
-
Analytical Methods of Ciprofloxacin and its Combinations Review. (n.d.). ResearchGate. Retrieved from [Link]
-
Molecular Modification of Fluoroquinolone-Biodegrading Enzymes Based on Molecular Docking and Homology Modelling. (2019). National Institutes of Health. Retrieved from [Link]
-
260 quinolones for applications in medicinal chemistry: synthesis and structure. (2019). Royal Society of Chemistry. Retrieved from [Link]
-
Ciprofloxacin biotransformation during anaerobic digestion: Major transformation products elucidation and environmental proteomics. (n.d.). ResearchGate. Retrieved from [Link]
-
1H,13C and15N NMR spectra of ciprofloxacin. (n.d.). ResearchGate. Retrieved from [Link]
-
Enzymatic defluorination of a terminally monofluorinated pentyl moiety: oxidative or hydrolytic mechanism?. (2024). National Institutes of Health. Retrieved from [Link]
-
Analytical Methods of Ciprofloxacin and its Combinations Review. (n.d.). RJPT. Retrieved from [Link]
-
Advancements in Synthetic Strategies and Biological Effects of Ciprofloxacin Derivatives: A Review. (n.d.). PubMed Central. Retrieved from [Link]
-
Fluoroquinolones Reported Hepatotoxicity. (n.d.). SciRP.org. Retrieved from [Link]
-
Proposed mechanisms of hydrolytic and oxidative defluorination of AM-2201 to the respective 5-HPM. (n.d.). ResearchGate. Retrieved from [Link]
-
1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. (n.d.). TSI Journals. Retrieved from [Link]
-
Quantitative assay for ciprofloxacin and enrofloxacin formulations. (2019). Journal of Global Health Reports. Retrieved from [Link]
-
LC-MS/MS based quantitation of ciprofloxacin and its application to antimicrobial resistance study in Balb/c mouse plasma, urine, bladder and kidneys. (n.d.). Analytical Methods (RSC Publishing). Retrieved from [Link]
Sources
- 1. joghr.org [joghr.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound|CAS 226903-07-7 [benchchem.com]
- 4. japsonline.com [japsonline.com]
- 5. Occurrence, Bioaccumulation, Metabolism and Ecotoxicity of Fluoroquinolones in the Aquatic Environment: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Drug metabolism of ciprofloxacin, ivacaftor, and raloxifene by Pseudomonas aeruginosa cytochrome P450 CYP107S1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 1H, 13C and 15N NMR spectra of ciprofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 6-hydroxy derivative as new desfluoroquinolone (DFQ): synthesis and DNA-binding study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. research.library.fordham.edu [research.library.fordham.edu]
- 13. droracle.ai [droracle.ai]
- 14. jedlampelab.org [jedlampelab.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Identification and Mechanistic Analysis of Toxic Degradation Products in the Advanced Oxidation Pathways of Fluoroquinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In Vitro Antibacterial Activity of DX-619, a Novel Des-Fluoro(6) Quinolone - PMC [pmc.ncbi.nlm.nih.gov]
- 19. digitalcommons.uri.edu [digitalcommons.uri.edu]
- 20. Fluoroquinolones Reported Hepatotoxicity [scirp.org]
- 21. researchgate.net [researchgate.net]
- 22. rjptonline.org [rjptonline.org]
- 23. HPLC analysis of ciprofloxacin and ciprofloxacin metabolites in body fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. LC-MS/MS based quantitation of ciprofloxacin and its application to antimicrobial resistance study in Balb/c mouse plasma, urine, bladder and kidneys - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 25. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Solubility and Stability of 6-Hydroxy-6-defluoro Ciprofloxacin
Abstract
This technical guide provides a comprehensive framework for characterizing the aqueous solubility and chemical stability of 6-Hydroxy-6-defluoro Ciprofloxacin, a novel analogue of the widely-used fluoroquinolone antibiotic, Ciprofloxacin. As no empirical data for this specific molecule is publicly available, this document synthesizes established principles from the study of Ciprofloxacin and related fluoroquinolones to propose a robust, scientifically-grounded strategy for its physicochemical evaluation. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, the causal reasoning behind methodological choices, and predictive insights into the compound's behavior. All protocols are designed as self-validating systems, adhering to the principles of scientific integrity and aligning with International Council for Harmonisation (ICH) guidelines.
Introduction: The Rationale for Characterization
The development of new antibiotic derivatives is a critical endeavor in the face of rising antimicrobial resistance. This compound represents a structural modification of Ciprofloxacin, a workhorse of antibacterial therapy. The introduction of a hydroxyl group and the removal of a fluorine atom at the C6 position can significantly alter the molecule's physicochemical properties, including its solubility and stability. These two parameters are fundamental to a drug candidate's viability, influencing its bioavailability, formulation, and shelf-life.
This guide will provide a predictive and methodological blueprint for the comprehensive assessment of these critical attributes. We will draw upon the extensive knowledge base of Ciprofloxacin to inform our experimental design, creating a pathway for the rigorous evaluation of this new chemical entity.
Predicted Physicochemical Properties
The structural changes from Ciprofloxacin to this compound are predicted to have the following impacts:
-
Solubility: The addition of a hydroxyl group is expected to increase the molecule's polarity, potentially enhancing its aqueous solubility, particularly at physiological pH. Ciprofloxacin itself is known to have poor water solubility[1].
-
Stability: The removal of the fluorine atom at the C6 position may alter the electronic distribution within the quinolone core, potentially impacting its susceptibility to photolytic and oxidative degradation. The piperazine ring and the quinolone core are known reactive sites in fluoroquinolones[2][3].
Comprehensive Solubility Assessment
A thorough understanding of a compound's solubility under various conditions is paramount for formulation development. We will explore both thermodynamic and kinetic solubility.
Thermodynamic Solubility Determination
Thermodynamic solubility represents the true equilibrium solubility of a compound in a given solvent.
-
Preparation: Prepare saturated solutions of this compound in a series of pharmaceutically relevant solvents (e.g., water, 0.9% saline, phosphate-buffered saline (PBS) pH 7.4, and ethanol).
-
Equilibration: Add an excess of the compound to each solvent in sealed vials. Agitate the vials at a constant temperature (e.g., 25°C and 37°C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sampling and Analysis: After equilibration, centrifuge the samples to pellet the undissolved solid. Carefully collect an aliquot of the supernatant and dilute it appropriately.
-
Quantification: Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Causality Behind Experimental Choices: The shake-flask method is the gold standard for thermodynamic solubility, ensuring that the system reaches a true equilibrium. Testing at both 25°C (room temperature) and 37°C (physiological temperature) provides data relevant to both storage and in-vivo conditions.
pH-Dependent Solubility Profile
For ionizable compounds like fluoroquinolones, solubility is highly dependent on pH.
-
Solution Preparation: Prepare a solution of this compound in a dilute acidic solution (e.g., 0.1 N HCl) where it is expected to be fully soluble[4].
-
Titration: Slowly titrate the solution with a standardized base (e.g., 0.1 N NaOH) while continuously monitoring the pH with a calibrated pH meter[5].
-
Observation: Record the pH at which precipitation is first observed. This indicates the pH at which the compound's intrinsic solubility is exceeded.
-
Data Analysis: Plot the pH versus the volume of titrant added to generate a pH-solubility profile.
Causality Behind Experimental Choices: This method efficiently maps the solubility across a wide pH range, identifying the pH of minimum and maximum solubility, which is critical for predicting its behavior in the gastrointestinal tract and for developing oral dosage forms. Ciprofloxacin's solubility is significantly higher in acidic conditions[6][7].
Data Presentation: Predicted Solubility Profile
The following table summarizes the expected data points from the solubility assessment:
| Solvent/Condition | Temperature (°C) | Predicted Solubility (mg/mL) |
| Purified Water | 25 | Low to Moderate |
| 0.9% NaCl | 37 | Low to Moderate |
| PBS (pH 7.4) | 37 | Low |
| 0.1 N HCl | 25 | High |
| Ethanol | 25 | Sparingly Soluble |
In-Depth Stability and Forced Degradation Studies
Stability testing is crucial for identifying potential degradation pathways and establishing a drug's shelf-life and storage conditions. Forced degradation studies, as recommended by ICH guidelines, are a cornerstone of this process[8][9].
Experimental Workflow for Forced Degradation
The following diagram illustrates the logical flow of a forced degradation study:
Caption: Logical flow for physicochemical characterization.
Conclusion
The systematic approach outlined in this guide provides a robust framework for the comprehensive evaluation of the solubility and stability of this compound. By leveraging the extensive knowledge of the parent compound, Ciprofloxacin, and adhering to established scientific principles and regulatory guidelines, researchers can efficiently generate the critical data necessary to advance this promising new chemical entity through the drug development pipeline. The detailed protocols and the rationale behind them are designed to ensure the generation of high-quality, reliable, and defensible data.
References
-
Stability-Indicating Quantification of Ciprofloxacin in the Presence of Its Main Photo-Degradation Product by CZE and UPLC: A Comparative Study. (2023). MDPI. Retrieved from [Link]
- Bushra, U., et al. (2013). Study of forced degradation of ciprofloxacin HCl indicating stability using RP-HPLC method. Der Pharma Chemica, 5(6), 132-137.
-
Analytical Stability Indicative Method Development and Validation by High Pressure Liquid Chromatography for Assay in Ciprofloxacin hydrochloride Drug Substances. Academics and Scientific Publishing. Retrieved from [Link]
- Biowaiver monographs for immediate release solid oral dosage forms: Ciprofloxacin hydrochloride. (2010). FIP.
-
Chemical Characteristics of Ciprofloxacin and Its Degradation Products: On the Road to Understanding Its Potential Hazards. (2021). National Institutes of Health. Retrieved from [Link]
-
Complete Degradation and Detoxification of Ciprofloxacin by a Micro-/Nanostructured Biogenic Mn Oxide Composite from a Highly Active Mn2+-Oxidizing Pseudomonas Strain. (2021). National Institutes of Health. Retrieved from [Link]
- Solubility of Antibiotics in Different Solvents. Part II. Non-Hydrochloride Forms of Tetracycline and Ciprofloxacin.
-
Direct Z-Scheme BiVO4@g-C3N5 Core–Shell Heterostructure for Efficient Visible-Light-Driven Ciprofloxacin Degradation, Chromium Reduction, and Oxygen Reduction Reactions. (2023). ACS Omega. Retrieved from [Link]
-
Degradation of ciprofloxacin in aqueous solution using ozone microbubbles: spectroscopic, kinetics, and antibacterial analysis. National Institutes of Health. Retrieved from [Link]
- Stability-indicating determination of ciprofloxacin in the presence of its main photo-degradation product using solid-contact electrodes. (2023). Journal of Applied Pharmaceutical Science.
-
At what concentration can ciprofloxacin can dissolve in PBS completely? (2015). ResearchGate. Retrieved from [Link]
-
Photochemical degradation of ciprofloxacin in UV and UV/H₂O₂ process: kinetics, parameters, and products. (2015). PubMed. Retrieved from [Link]
-
Ciprofloxacin. PubChem. Retrieved from [Link]
-
Q1A(R2) Guideline. ICH. Retrieved from [Link]
-
Stability of Ciprofloxacin in Polyvinylchloride Minibags. National Institutes of Health. Retrieved from [Link]
-
Identification and Mechanistic Analysis of Toxic Degradation Products in the Advanced Oxidation Pathways of Fluoroquinolone Antibiotics. (2024). MDPI. Retrieved from [Link]
-
Ciprofloxacin degradation products. ResearchGate. Retrieved from [Link]
- Photodegradation of ciprofloxacin and ofloxacin antibiotics and their photo-metabolites with sunlight. (2019).
-
Analytical Methods of Ciprofloxacin and its Combinations Review. (2018). ResearchGate. Retrieved from [Link]
-
Oxidation of fluoroquinolone antibiotics by peroxymonosulfate without activation: Kinetics, products, and antibacterial deactivation. (2018). PubMed. Retrieved from [Link]
-
Photocatalytic Degradation of Ciprofloxacin by GO/ZnO/Ag Composite Materials. (2023). MDPI. Retrieved from [Link]
- ICH Q1 guideline on stability testing of drug substances and drug products. European Medicines Agency.
-
Sunlight Assisted Photocatalytic Degradation of Ciprofloxacin in Water Using Fe Doped ZnO Nanoparticles for Potential Public Health Applications. (2018). National Institutes of Health. Retrieved from [Link]
-
Determination of the Effect of pH on Ciprofloxacin Solubility. Bio-protocol. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Complete Degradation and Detoxification of Ciprofloxacin by a Micro-/Nanostructured Biogenic Mn Oxide Composite from a Highly Active Mn2+-Oxidizing Pseudomonas Strain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Ciprofloxacin | C17H18FN3O3 | CID 2764 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. bio-protocol.org [bio-protocol.org]
- 6. fip.org [fip.org]
- 7. researchgate.net [researchgate.net]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. database.ich.org [database.ich.org]
Environmental Degradation Pathways of 6-Hydroxy-6-defluoro Ciprofloxacin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Environmental Significance of a Key Ciprofloxacin Metabolite
Ciprofloxacin, a broad-spectrum fluoroquinolone antibiotic, is extensively used in human and veterinary medicine to treat a wide array of bacterial infections.[1][2] However, its widespread application and incomplete metabolism in the body lead to its continuous release into the environment through wastewater effluents and agricultural runoff.[3][4] The persistence of ciprofloxacin and its metabolites in aquatic and terrestrial ecosystems is a growing concern due to the potential for the development of antibiotic-resistant bacteria and ecotoxicological effects.[4] Among the numerous transformation products of ciprofloxacin, 6-Hydroxy-6-defluoro Ciprofloxacin emerges as a significant metabolite formed through the substitution of the fluorine atom at the C-6 position with a hydroxyl group.[5] This guide provides a comprehensive technical overview of the environmental degradation pathways of this specific and important derivative, synthesizing current knowledge to inform risk assessment and remediation strategies.
Physicochemical Properties and Environmental Entry
Understanding the environmental fate of this compound begins with its formation from the parent compound, ciprofloxacin. Ciprofloxacin itself is a crystalline substance with a molecular weight of 331.4 g/mol .[1] Its entry into the environment is primarily through excretion from humans and animals, where a significant portion is not metabolized.[3]
Table 1: Physicochemical Properties of Ciprofloxacin
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₈FN₃O₃ | [1] |
| Molecular Weight | 331.4 g/mol | [1] |
| Water Solubility | Sparingly soluble | [1] |
| pKa | ~6.1 (carboxyl group), ~8.7 (piperazine nitrogen) | [6] |
The transformation to this compound can occur through both abiotic and biotic processes in the environment.
Abiotic Degradation Pathways: The Role of Light and Oxidation
Abiotic degradation, particularly photodegradation and advanced oxidation processes, plays a crucial role in the transformation of ciprofloxacin and, by extension, the formation and subsequent degradation of its hydroxylated and defluorinated metabolite.
Photodegradation
Fluoroquinolones, including ciprofloxacin, are susceptible to photodegradation in aqueous environments.[6][7] The rate and products of photodegradation are significantly influenced by environmental factors such as pH and the presence of dissolved organic matter.[6] Studies have shown that the degradation of ciprofloxacin increases with rising pH, with the neutral form of the molecule being more susceptible to photodegradation.[6]
The formation of this compound is a documented outcome of the oxidation of the quinolone moiety of ciprofloxacin, a reaction that can be initiated by UV light.[8] Advanced oxidation processes (AOPs) that generate highly reactive hydroxyl radicals (•OH), such as UV/H₂O₂, can also lead to the defluorination and hydroxylation of ciprofloxacin.[9]
Experimental Protocol: Simulated Solar Photodegradation of Ciprofloxacin
-
Preparation of Stock Solution: Prepare a 10 mg/L stock solution of ciprofloxacin in ultrapure water.
-
pH Adjustment: Adjust the pH of aliquots of the stock solution to desired values (e.g., 4, 7, 9) using dilute HCl or NaOH.
-
Irradiation: Place the solutions in quartz tubes and expose them to a solar simulator with a defined light spectrum and intensity.
-
Sampling: Withdraw samples at predetermined time intervals (e.g., 0, 30, 60, 120, 240 minutes).
-
Analysis: Immediately analyze the samples for the parent compound and transformation products using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).
-
Control: Maintain a dark control for each pH value to assess for any degradation not induced by light.
Advanced Oxidation Processes (AOPs)
AOPs are effective in degrading persistent organic pollutants like ciprofloxacin.[10] Processes involving ferrate(VI) or ozone microbubbles generate reactive oxygen species that attack the ciprofloxacin molecule.[3][10] One of the identified degradation pathways involves the substitution of the fluorine atom by a hydroxyl group, leading to the formation of this compound.[10]
Diagram: Proposed Abiotic Formation of this compound
Caption: Abiotic formation of this compound from Ciprofloxacin.
Biotic Degradation Pathways: The Microbial Contribution
Microorganisms play a significant role in the transformation of fluoroquinolones in the environment, although complete mineralization is often slow.[2][5]
Microbial Transformation
Various bacterial and fungal species have been identified to degrade ciprofloxacin.[2][5] The biodegradation of ciprofloxacin can be influenced by factors such as temperature and the presence of other carbon and nitrogen sources.[5] One of the proposed metabolic pathways for ciprofloxacin involves the substitution of the fluorine atom by a hydroxyl group to yield 1-cyclopropyl-6-hydroxy-4-oxo-7-(piperazinyl-1-y1)-1,2,3,4-tetrahydroquinoline-3-carboxylic acid (CIP-C), which is this compound.[5] This biotransformation is a crucial step in the microbial degradation cascade.
Diagram: Microbial Transformation Pathway
Caption: Microbial formation of this compound.
Subsequent Degradation of this compound
Once formed, this compound is expected to undergo further degradation. Based on the known degradation pathways of ciprofloxacin and other fluoroquinolones, the subsequent transformation of this metabolite likely involves:
-
Piperazine Ring Oxidation and Cleavage: The piperazine ring is a common site of attack in both abiotic and biotic degradation.[8][10] This can lead to the formation of various smaller, more polar molecules.
-
Decarboxylation: The carboxylic acid group can be removed, altering the molecule's properties and potential for further degradation.
-
Further Oxidation of the Quinolone Ring: The aromatic core of the molecule can be further hydroxylated and eventually cleaved, leading to mineralization.
Experimental Protocol: Assessing Microbial Degradation
-
Microcosm Setup: Establish microcosms using environmental samples (e.g., activated sludge, river sediment) in a minimal salts medium.
-
Spiking: Spike the microcosms with a known concentration of this compound (if a pure standard is available) or ciprofloxacin to generate the metabolite in situ.
-
Incubation: Incubate the microcosms under controlled conditions (e.g., temperature, shaking, aerobic/anaerobic).
-
Sampling: Collect aqueous and solid-phase samples over time.
-
Extraction: Perform solid-phase extraction (SPE) to concentrate the analytes from the aqueous phase.
-
Analysis: Analyze the extracts using LC-MS/MS to identify and quantify the parent compound and its transformation products.
-
Microbial Community Analysis: At the end of the experiment, extract DNA from the microbial biomass and perform 16S rRNA gene sequencing to identify the microbial communities involved in the degradation.
Analytical Methodologies for Studying Degradation
The identification and quantification of this compound and its degradation products require sensitive and specific analytical techniques.
Table 2: Key Analytical Techniques
| Technique | Application | Key Advantages |
| HPLC-MS/MS | Identification and quantification of parent compound and transformation products. | High sensitivity and selectivity; provides structural information for metabolite identification. |
| High-Resolution Mass Spectrometry (HRMS) | Accurate mass measurements for the elucidation of unknown degradation products. | Enables the determination of elemental composition of metabolites. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation of isolated and purified degradation products. | Provides detailed structural information. |
Conclusion and Future Perspectives
This compound is a key intermediate in the environmental degradation of the widely used antibiotic ciprofloxacin. Its formation through both abiotic and biotic pathways highlights the complexity of the environmental fate of fluoroquinolones. While its formation is established, the subsequent degradation pathways of this specific metabolite require further investigation. Future research should focus on isolating microorganisms capable of degrading this compound, elucidating the enzymatic mechanisms involved, and assessing the ecotoxicological risks associated with this and other transformation products. A deeper understanding of these degradation pathways is essential for developing effective strategies to mitigate the environmental impact of ciprofloxacin and other fluoroquinolone antibiotics.
References
-
ResearchGate. Ciprofloxacin degradation products | Download Table. [Link]
-
Trends in Sciences. Degradation of Ciprofloxacin (CIP) Antibiotic Waste using The Advanced Oxidation Process (AOP) Method with Ferrate. [Link]
-
ResearchGate. Photochemical degradation of ciprofloxacin in UV and UV/H2O2 process: Kinetics, parameters, and products. [Link]
-
MDPI. Factors Affecting the Metabolic Conversion of Ciprofloxacin and Exposure to Its Main Active Metabolites in Critically Ill Patients: Population Pharmacokinetic Analysis of Desethylene Ciprofloxacin. [Link]
-
National Center for Biotechnology Information. Photodegradation of Ciprofloxacin, Clarithromycin and Trimethoprim: Influence of pH and Humic Acids. [Link]
-
ResearchGate. Biodegradation of antibiotic ciprofloxacin: pathways, influential factors, and bacterial community structure. [Link]
-
MDPI. Degradation of Ciprofloxacin in Water Using Escherichia coli and Enterococcus faecium. [Link]
-
University of Strathclyde. Factors affecting the fate of ciprofloxacin in aquatic field systems. [Link]
-
PubMed. Photochemical degradation of ciprofloxacin in UV and UV/H₂O₂ process: kinetics, parameters, and products. [Link]
-
National Center for Biotechnology Information. Ciprofloxacin - StatPearls. [Link]
-
National Center for Biotechnology Information. Long-term ecotoxicological effects of ciprofloxacin in combination with caffeine on the microalga Raphidocelis subcapitata. [Link]
-
MDPI. Photocatalytic Degradation of Ciprofloxacin: A Combined Experimental and Theoretical Study Using Curcumin and Hydrogen Peroxide. [Link]
-
U.S. Food and Drug Administration. CIPRO (ciprofloxacin hydrochloride) Tablets. [Link]
-
ResearchGate. Factors Affecting the Fate of Ciprofloxacin in Aquatic Field Systems. [Link]
-
ResearchGate. (PDF) Efficient Degradation of Ciprofloxacin in Water over Copper-Loaded Biochar Using an Enhanced Non-Radical Pathway. [Link]
-
ResearchGate. Aerobic biotransformation of the antibiotic ciprofloxacin by Bradyrhizobium sp. isolated from activated sludge. [Link]
-
PubMed. Environmental metabolites of fluoroquinolones: synthesis, fractionation and toxicological assessment of some biologically active metabolites of ciprofloxacin. [Link]
-
National Center for Biotechnology Information. Chemical Characteristics of Ciprofloxacin and Its Degradation Products: On the Road to Understanding Its Potential Hazards. [Link]
-
National Center for Biotechnology Information. Optimizing ciprofloxacin removal through regulations of trophic modes and FNA levels in a moving bed biofilm reactor performing sidestream partial nitritation. [Link]
-
PubMed. Degradation and transformation of fluoroquinolones by microorganisms with special emphasis on ciprofloxacin. [Link]
-
National Center for Biotechnology Information. Effective Visible Light-Driven Photocatalytic Degradation of Ciprofloxacin over Flower-like Fe3O4/Bi2WO6 Composites. [Link]
-
Journal of Global Health Reports. Quantitative assay for ciprofloxacin and enrofloxacin formulations. [Link]
-
National Center for Biotechnology Information. Identification and Mechanistic Analysis of Toxic Degradation Products in the Advanced Oxidation Pathways of Fluoroquinolone Antibiotics. [Link]
-
MDPI. Photocatalytic Degradation of Ciprofloxacin by UV Light Using N-Doped TiO2 in Suspension and Coated Forms. [Link]
Sources
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Degradation and transformation of fluoroquinolones by microorganisms with special emphasis on ciprofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Long-term ecotoxicological effects of ciprofloxacin in combination with caffeine on the microalga Raphidocelis subcapitata - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Environmental metabolites of fluoroquinolones: synthesis, fractionation and toxicological assessment of some biologically active metabolites of ciprofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Photodegradation of Ciprofloxacin, Clarithromycin and Trimethoprim: Influence of pH and Humic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. Photochemical degradation of ciprofloxacin in UV and UV/H₂O₂ process: kinetics, parameters, and products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tis.wu.ac.th [tis.wu.ac.th]
Methodological & Application
Application of 6-Hydroxy-6-defluoro Ciprofloxacin in Antibiotic Resistance Studies: A Technical Guide
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 6-Hydroxy-6-defluoro Ciprofloxacin in the study of antibiotic resistance. This guide delves into the scientific rationale for its use, detailed experimental protocols, and data interpretation, empowering researchers to leverage this unique compound to elucidate complex resistance mechanisms.
Introduction: The Significance of Fluoroquinolone Structure in Antibacterial Activity
Ciprofloxacin is a potent, broad-spectrum fluoroquinolone antibiotic that has been a cornerstone in treating various bacterial infections for decades.[1][2] Its mechanism of action involves the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV, which are essential for DNA replication, transcription, and repair.[3][4] The chemical structure of ciprofloxacin is finely tuned for this inhibitory activity, with specific functional groups playing critical roles in its efficacy.
One of the most crucial structural features of modern fluoroquinolones is the fluorine atom at the C-6 position.[5][6] This substituent significantly enhances the drug's antibacterial potency by increasing its penetration into the bacterial cell and strengthening its interaction with the target enzymes.[5][6][7] The C-6 fluorine is known to be involved in the binding of the fluoroquinolone to the DNA-gyrase complex.[8]
This compound: A Tool for Unraveling Resistance
This compound is a metabolite of ciprofloxacin where the critical C-6 fluorine atom is replaced by a hydroxyl group. This seemingly minor alteration is predicted to dramatically reduce its antibacterial activity by disrupting the key interactions with bacterial topoisomerases. This property makes this compound an invaluable tool for antibiotic resistance research.
By comparing the effects of ciprofloxacin with its 6-hydroxy-6-defluoro analog, researchers can dissect the specific contributions of the C-6 fluorine to antibacterial efficacy and its role in overcoming resistance mechanisms. This compound can serve as a negative control or a molecular probe to investigate:
-
Target-based resistance: Quantify the impact of the C-6 fluorine on the inhibition of wild-type and mutated DNA gyrase and topoisomerase IV.
-
Efflux pump-mediated resistance: Assess whether the absence of the C-6 fluorine affects the recognition and transport of the molecule by bacterial efflux pumps.
-
Structure-activity relationships (SAR): Provide a clear understanding of the importance of the C-6 position in the design of novel fluoroquinolones that can evade existing resistance mechanisms.
Synthesis of this compound
While this compound is commercially available as a research chemical, understanding its synthesis can be valuable. A common synthetic route for ciprofloxacin starts from 2,4-dichloro-5-fluoroacetophenone.[9] A potential, though not explicitly detailed in readily available literature, synthetic strategy for this compound would likely involve a late-stage nucleophilic substitution of a suitable precursor, or the use of a starting material that already incorporates the hydroxyl group at the C-6 position. Researchers requiring this compound for their studies are advised to procure it from a reputable chemical supplier or consult with a synthetic chemistry expert for a custom synthesis strategy.
Experimental Protocols
The following protocols are designed to be comprehensive and self-validating, providing researchers with a robust framework for their investigations.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[10] This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[10][11][12]
Objective: To quantify the difference in antibacterial potency between ciprofloxacin and this compound against a panel of bacterial strains (including susceptible and resistant isolates).
Materials:
-
Ciprofloxacin and this compound stock solutions (prepared in a suitable solvent, e.g., 0.1 N NaOH, and then diluted in sterile water)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial strains of interest (e.g., Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa)
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
Procedure:
-
Bacterial Inoculum Preparation:
-
From a fresh (18-24 hour) agar plate, select 3-5 well-isolated colonies of the test organism.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
-
Serial Dilution of Compounds:
-
In a 96-well plate, perform a two-fold serial dilution of ciprofloxacin and this compound in CAMHB. The typical concentration range to test for ciprofloxacin is 0.008 to 16 µg/mL. A higher concentration range may be necessary for this compound due to its expected lower activity.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well (except the sterility control).
-
Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
MIC Determination:
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth.
-
Data Presentation:
| Compound | Bacterial Strain | MIC (µg/mL) |
| Ciprofloxacin | E. coli ATCC 25922 | |
| This compound | E. coli ATCC 25922 | |
| Ciprofloxacin | Ciprofloxacin-resistant E. coli | |
| This compound | Ciprofloxacin-resistant E. coli |
Expected Outcome: this compound is expected to have a significantly higher MIC value compared to ciprofloxacin against susceptible strains, demonstrating the critical role of the C-6 fluorine in antibacterial activity. The MIC against resistant strains will provide insights into whether the resistance mechanism is affected by the absence of this fluorine.
Protocol 2: Time-Kill Kinetics Assay
This assay provides information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.[13][14]
Objective: To compare the rate and extent of bacterial killing by ciprofloxacin and this compound.
Materials:
-
Ciprofloxacin and this compound
-
CAMHB
-
Bacterial strains of interest
-
Sterile culture tubes
-
Shaking incubator (37°C)
-
Sterile saline for dilutions
-
Agar plates for colony counting
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension in CAMHB with a starting density of approximately 5 x 10^5 to 1 x 10^6 CFU/mL.
-
Assay Setup:
-
Prepare culture tubes with CAMHB containing ciprofloxacin or this compound at concentrations relative to their MICs (e.g., 1x, 2x, 4x MIC).
-
Include a growth control tube without any antibiotic.
-
-
Incubation and Sampling:
-
Inoculate each tube with the prepared bacterial suspension.
-
Incubate the tubes at 37°C with shaking.
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each tube.
-
-
Viable Cell Counting:
-
Perform serial dilutions of the collected aliquots in sterile saline.
-
Plate the dilutions onto agar plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the number of colonies (CFU/mL) on each plate.
-
Data Analysis:
Plot the log10 CFU/mL against time for each compound and concentration. A ≥3-log10 reduction in CFU/mL is considered bactericidal activity.
Expected Outcome: Ciprofloxacin is expected to show a rapid, concentration-dependent bactericidal effect. In contrast, this compound will likely exhibit a much slower killing rate or only bacteriostatic activity, highlighting the impact of the C-6 fluorine on the kinetics of bacterial killing.
Protocol 3: In Vitro Inhibition of DNA Gyrase and Topoisomerase IV
These assays directly measure the inhibitory effect of the compounds on the target enzymes.
Objective: To quantify and compare the inhibitory activity of ciprofloxacin and this compound against purified bacterial DNA gyrase and topoisomerase IV.
A. DNA Gyrase Supercoiling Inhibition Assay [15]
Principle: DNA gyrase introduces negative supercoils into relaxed circular DNA in an ATP-dependent manner. The supercoiled and relaxed DNA forms can be separated by agarose gel electrophoresis.
Materials:
-
Purified bacterial DNA gyrase (subunits A and B)
-
Relaxed plasmid DNA (e.g., pBR322)
-
Gyrase assay buffer (containing ATP)
-
Ciprofloxacin and this compound
-
Agarose gel electrophoresis system
-
DNA staining agent (e.g., ethidium bromide)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the gyrase assay buffer, relaxed plasmid DNA, and varying concentrations of ciprofloxacin or this compound.
-
Enzyme Addition: Add purified DNA gyrase to initiate the reaction. Include a no-enzyme control and a no-drug control.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding a stop buffer containing a protein denaturant (e.g., SDS) and a loading dye.
-
Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis to separate the supercoiled and relaxed DNA.
-
Visualization: Stain the gel with a DNA staining agent and visualize the DNA bands under UV light.
B. Topoisomerase IV Decatenation Inhibition Assay [16][17]
Principle: Topoisomerase IV decatenates (unlinks) catenated kinetoplast DNA (kDNA) into individual minicircles. The large kDNA network remains in the well, while the decatenated minicircles migrate into the gel.
Materials:
-
Purified bacterial topoisomerase IV (subunits ParC and ParE)
-
Kinetoplast DNA (kDNA)
-
Topoisomerase IV assay buffer (containing ATP)
-
Ciprofloxacin and this compound
-
Agarose gel electrophoresis system
-
DNA staining agent
Procedure:
-
Reaction Setup: Similar to the gyrase assay, combine the topoisomerase IV assay buffer, kDNA, and varying concentrations of the test compounds.
-
Enzyme Addition: Add purified topoisomerase IV to start the reaction. Include appropriate controls.
-
Incubation: Incubate at 37°C for a specified time.
-
Reaction Termination and Electrophoresis: Stop the reaction and analyze the products by agarose gel electrophoresis.
-
Visualization: Visualize the decatenated minicircles in the gel.
Data Analysis (for both assays):
Determine the IC50 value for each compound, which is the concentration required to inhibit 50% of the enzyme's activity.
Expected Outcome: Ciprofloxacin will show potent inhibition of both enzymes with low IC50 values. This compound is expected to have significantly higher IC50 values, directly demonstrating the reduced affinity for the target enzymes in the absence of the C-6 fluorine.
Visualization of Workflows and Concepts
To aid in the understanding of the experimental designs and underlying principles, the following diagrams are provided.
Caption: Workflow for the Broth Microdilution MIC Assay.
Caption: Conceptual pathway of Topoisomerase inhibition.
Conclusion and Future Directions
This compound is a powerful yet underutilized tool in the study of antibiotic resistance. By systematically comparing its activity with that of its parent compound, ciprofloxacin, researchers can gain crucial insights into the molecular basis of fluoroquinolone action and the mechanisms by which bacteria evade these potent drugs. The protocols detailed in this guide provide a solid foundation for such investigations. Future studies could expand on these by exploring the role of this compound in studies of other resistance mechanisms, such as target protection proteins, and in understanding the metabolic responses of bacteria to fluoroquinolone exposure.[18][19]
References
-
The role of bacterial metabolism in antimicrobial resistance. Nature Reviews Microbiology. [Link]
-
Escherichia coli Topoisomerase IV Decatenation Assay. Inspiralis. [Link]
-
DOT Language. Graphviz. [Link]
-
Ciprofloxacin Synthesis. Virginia Commonwealth University. [Link]
-
Mechanisms Accounting for Fluoroquinolone Resistance in Escherichia coli Clinical Isolates. Antimicrobial Agents and Chemotherapy. [Link]
-
Escherichia coli Gyrase Supercoiling Inhibition Assay. Inspiralis. [Link]
-
Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against Antibacterial Resistance. Molecules. [Link]
-
Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Acta Scientific. [Link]
-
M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Clinical and Laboratory Standards Institute. [Link]
-
DNA Decatenation Catalyzed by Bacterial Topoisomerase IV. Methods in Molecular Biology. [Link]
-
Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Journal of Clinical Microbiology. [Link]
-
New synthetic method of ciprofloxacin. ResearchGate. [Link]
-
Structure-activity relationships of the fluoroquinolones. Antimicrobial Agents and Chemotherapy. [Link]
-
Graphviz Examples and Tutorial. Sketchviz. [Link]
-
Natural Products as Potentiators of β-Lactam Antibiotics: A Review of Mechanisms, Advances, and Future Directions. Molecules. [Link]
-
Molecular mechanisms of fluoroquinolone resistance. Journal of Microbiology, Immunology and Infection. [Link]
-
Time-Kill Kinetics Assay. Emery Pharma. [Link]
-
Real examples of Graphviz. DevTools daily. [Link]
-
Chemical evolution of the fluoroquinolone antimicrobial agents. The American Journal of Medicine. [Link]
-
Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology. [Link]
-
Ciprofloxacin. PubChem. [Link]
-
Bacterial Metabolites: Redefining Strategies to Combat Antimicrobial Resistance. Frontiers in Microbiology. [Link]
-
Emerging Mechanism of Fluoroquinolone Resistance. Emerging Infectious Diseases. [Link]
-
M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. ResearchGate. [Link]
-
Fluoroquinolones: Chemistry & Action – A Review. Indo Global Journal of Pharmaceutical Sciences. [Link]
-
Understanding Antimicrobial Resistance Using Genome-Scale Metabolic Modeling. International Journal of Molecular Sciences. [Link]
-
High-throughput assays for DNA gyrase and other topoisomerases. Nucleic Acids Research. [Link]
-
(A) Synthetic route to ciprofloxacin-peptide conjugate 1. (B) 1 H NMR... ResearchGate. [Link]
-
Complex GraphViz DOT Sample. GitHub. [Link]
-
A Novel Decatenation Assay for DNA Topoisomerases using a Singly-Linked Catenated Substrate. ResearchGate. [Link]
-
ProFoldin S. aureus DNA Gyrase DNA Supercoiling Assay Kits. Amazon AWS. [Link]
-
Ciprofloxacin: A Two Step Process. Der Pharma Chemica. [Link]
-
Simple Graph. GraphViz Examples and Tutorial. [Link]
-
Firing up bacterial metabolism to fight antibiotic resistance. Wyss Institute at Harvard University. [Link]
-
C-6 fluorine substituent: Significance and symbolism. Health Sciences. [Link]
-
Novel Concentration-Killing Curve Method for Estimation of Bactericidal Potency of Antibiotics in an In Vitro Dynamic Model. Antimicrobial Agents and Chemotherapy. [Link]
-
Decatenation Assays. Inspiralis. [Link]
-
Broth Microdilution. MI - Microbiology. [Link]
-
ProFoldin DNA Gyrase DNA Supercoiling Assay Kits. ProFoldin. [Link]
-
Kill Curve Protocol. BPS Bioscience. [Link]
-
Gel-Based E. coli Topoisomerase IV DNA Decatenation Assay. ProFoldin. [Link]
-
Mechanisms of drug resistance: quinolone resistance. Annals of the New York Academy of Sciences. [Link]
-
Fluoroquinolones: Action and Resistance. ResearchGate. [Link]
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Firing up bacterial metabolism to fight antibiotic resistance [wyss.harvard.edu]
- 3. researchgate.net [researchgate.net]
- 4. Mechanisms of drug resistance: quinolone resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against Antibacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemical evolution of the fluoroquinolone antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. wisdomlib.org [wisdomlib.org]
- 8. iglobaljournal.com [iglobaljournal.com]
- 9. researchgate.net [researchgate.net]
- 10. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 11. Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. actascientific.com [actascientific.com]
- 14. emerypharma.com [emerypharma.com]
- 15. topogen.com [topogen.com]
- 16. inspiralis.com [inspiralis.com]
- 17. DNA Decatenation Catalyzed by Bacterial Topoisomerase IV - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The role of bacterial metabolism in antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Understanding Antimicrobial Resistance Using Genome-Scale Metabolic Modeling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Fluoroquinolone Metabolism Using 6-Hydroxy-6-defluoro Ciprofloxacin
Introduction: Elucidating the Metabolic Fate of Fluoroquinolones
Ciprofloxacin, a broad-spectrum fluoroquinolone antibiotic, is widely prescribed to treat a variety of bacterial infections.[1] Understanding its metabolic pathway is crucial for optimizing therapeutic efficacy, minimizing adverse effects, and assessing potential drug-drug interactions.[2] The liver is the primary site of ciprofloxacin metabolism, where it undergoes biotransformation primarily through modifications of its piperazinyl group, leading to the formation of several metabolites, including desethylene ciprofloxacin, sulfociprofloxacin, and oxociprofloxacin.[3] The cytochrome P450 enzyme system, particularly CYP1A2, plays a significant role in this process.[2][4]
6-Hydroxy-6-defluoro Ciprofloxacin is a key metabolite of ciprofloxacin, identified in various environmental and microbial degradation studies.[5] Its structure, featuring the substitution of the fluorine atom at the 6-position with a hydroxyl group, makes it an invaluable tool for researchers. As a certified reference standard, it enables the accurate identification and quantification of this specific metabolic transformation product in complex biological matrices. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of this compound to investigate the metabolism of ciprofloxacin and other fluoroquinolones.
Chemical and Physical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and use in analytical methodologies.
| Property | Value | Source |
| CAS Number | 226903-07-7 | [5] |
| Molecular Formula | C₁₇H₁₈N₃O₄ | [6] |
| Molecular Weight | 347.8 g/mol | [7] |
| Appearance | Off-White to Pale Beige Solid | [8] |
| Melting Point | >258°C (decomposes) | [8] |
| Solubility | Soluble in DMSO and Methanol | [8] |
| Storage | -20°C Freezer, Hygroscopic | [8] |
Proposed Metabolic Pathway of Ciprofloxacin
The metabolic conversion of ciprofloxacin is a complex process involving multiple enzymatic reactions. The formation of this compound is hypothesized to be a result of oxidative defluorination, a reaction likely mediated by cytochrome P450 enzymes in the liver. This pathway is critical for understanding the detoxification and elimination of the parent drug.
Caption: In Vitro Metabolism Experimental Workflow.
In Vivo Pharmacokinetic Study in an Animal Model
This protocol outlines a typical pharmacokinetic study in a rodent model to investigate the in vivo metabolism of ciprofloxacin to this compound.
1. Animal Model and Dosing:
-
Select an appropriate animal model (e.g., Sprague-Dawley rats).
-
Administer ciprofloxacin via a relevant route (e.g., oral gavage or intravenous injection) at a predetermined dose. [9][10] 2. Sample Collection:
-
Collect blood samples at various time points post-dosing (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours).
-
Collect urine and feces over a 24-hour period.
-
Process blood samples to obtain plasma by centrifugation.
3. Sample Preparation for Analysis:
a. Plasma Sample Preparation (Protein Precipitation): [11]1. To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an internal standard (e.g., a deuterated analog of ciprofloxacin or another fluoroquinolone). 2. Vortex for 1 minute. 3. Centrifuge at 14,000 rpm for 10 minutes at 4°C. 4. Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen. 5. Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
b. Urine Sample Preparation (Dilution): [5]1. Centrifuge the urine sample to remove any particulate matter. 2. Dilute the supernatant with the mobile phase (e.g., 1:10 or 1:100 dilution) to bring the analyte concentrations within the range of the standard curve. 3. Filter the diluted sample through a 0.22 µm filter before LC-MS/MS analysis.
Analytical Methodology: LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and selective quantification of ciprofloxacin and its metabolites in biological matrices. [11][12]
Chromatographic Conditions
| Parameter | Recommended Conditions |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions
The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) for quantification.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Ciprofloxacin | 332.1 | 231.1 | 25 |
| This compound | 348.1 | 247.1 | 28 |
| Internal Standard (e.g., d8-Ciprofloxacin) | 340.2 | 235.1 | 25 |
(Note: These are typical values and should be optimized for the specific instrument being used.)
Data Analysis and Interpretation
-
Standard Curve: Construct a standard curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the this compound standards.
-
Quantification: Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the standard curve.
-
Metabolic Stability: For in vitro studies, calculate the percentage of ciprofloxacin remaining at each time point relative to the 0-minute time point. The rate of disappearance can be used to determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).
-
Pharmacokinetic Parameters: For in vivo studies, use the concentration-time data to calculate key pharmacokinetic parameters such as Cₘₐₓ, Tₘₐₓ, AUC, and elimination half-life for both ciprofloxacin and this compound.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Poor peak shape | Inappropriate mobile phase pH; Column degradation. | Adjust mobile phase pH; Use a new column. |
| Low sensitivity | Inefficient ionization; Matrix effects. | Optimize ESI source parameters; Improve sample cleanup. |
| High background noise | Contaminated mobile phase or LC system. | Use fresh, high-purity solvents; Flush the LC system. |
| Inconsistent results | Inaccurate pipetting; Incomplete protein precipitation. | Calibrate pipettes; Optimize precipitation protocol. |
Conclusion
This compound is an essential analytical standard for researchers investigating the metabolic fate of ciprofloxacin. The protocols and methodologies outlined in this application note provide a robust framework for conducting both in vitro and in vivo metabolism studies. By accurately identifying and quantifying this key metabolite, scientists can gain deeper insights into the pharmacokinetics and potential drug interactions of fluoroquinolone antibiotics, ultimately contributing to the development of safer and more effective therapies.
References
-
Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. (2016). PMC. [Link]
-
Study of in-vitro metabolism of selected antibiotic drugs in human liver microsomes by liquid chromatography coupled with tandem mass spectrometry. (2016). PMC. [Link]
- Process for preparing purified ciprofloxacin. (Date not available).
-
Quantification of Ciprofloxacin in Human Plasma by Validated LC-MS/MS Using Ofloxacin as an Internal Standard and its Clinical Application. (Date not available). ResearchGate. [Link]
-
Drug metabolism of ciprofloxacin, ivacaftor, and raloxifene by Pseudomonas aeruginosa cytochrome P450 CYP107S1. (Date not available). PMC. [Link]
-
Factors Affecting the Metabolic Conversion of Ciprofloxacin and Exposure to Its Main Active Metabolites in Critically Ill Patients: Population Pharmacokinetic Analysis of Desethylene Ciprofloxacin. (2022). MDPI. [Link]
-
In Vitro Drug Metabolism Using Liver Microsomes. (2016). PubMed. [Link]
-
Ciprofloxacin pharmacokinetics and oral absorption of generic ciprofloxacin tablets in dogs. (Date not available). AVMA Journals. [Link]
-
Determination of Ciprofloxacin in Human Plasma by LC/MS/MS. (Date not available). Eurofins. [Link]
-
Study of in-vitro metabolism of selected antibiotic drugs in human liver microsomes by liquid chromatography coupled with tandem mass spectrometry. (Date not available). ResearchGate. [Link]
-
Sample Preparation Approaches for Determination of Quinolones in Aqueous Matrixes: Systematic Review. (Date not available). PMC. [Link]
-
High Performance Liquid Chromatography (HPLC) Method Development and Validation Indicating Assay for Ciprofloxacin Hydrochloride. (Date not available). Journal of Applied Pharmaceutical Science. [Link]
-
A simple and sensitive high-performance liquid chromatography method for determination of ciprofloxacin in bioavailability studies of conventional and gastroretentive prolonged-release formulations. (2016). PMC. [Link]
-
LC-MS/MS based quantitation of ciprofloxacin and its application to antimicrobial resistance study in Balb/c mouse plasma, urine, bladder and kidneys. (Date not available). Analytical Methods (RSC Publishing). [Link]
-
Synthesis of a Library of Ciprofloxacin Analogues By Means of Sequential Organic Synthesis in Microreactors. (Date not available). ResearchGate. [Link]
-
Ciprofloxacin: Drug Metabolism and Pharmacokinetic Profile. (Date not available). ResearchGate. [Link]
-
Ciprofloxacin pharmacokinetics and oral absorption of generic ciprofloxacin tablets in dogs. (Date not available). ResearchGate. [Link]
-
In vitro effect of fluoroquinolones on theophylline metabolism in human liver microsomes. (Date not available). Scholars@Duke. [Link]
-
HPLC Method for the Simultaneous Analysis of Fluoroquinolones and Oxazolidinones in Plasma. (Date not available). ResearchGate. [Link]
- What CYP (Cytochrome P450) enzymes metabolize valacyclovir and ciprofloxacin? (Date not available). Source not available.
-
A Validated Rp-Hplc Method for Estimation of Ciprofloxacin and Tinidazole in Tablet Dosage Form. (Date not available). SciSpace. [Link]
-
Development and Validation of an LC-MS/MS-ESI Method for Comparative Pharmacokinetic Study of Ciprofloxacin in Healthy Male Subjects. (Date not available). PubMed. [Link]
-
Ciprofloxacin: A Two Step Process. (Date not available). Der Pharma Chemica. [Link]
-
metabolic stability & determining intrinsic drug clearance. (2023). YouTube. [Link]
- IDSA 2024 Guidance on the Treatment of Antimicrobial Resistant Gram-Negative Infections. (Date not available). Source not available.
-
Stability Indicating Analytical Method Development and Validation of Ciprofloxacin By RP-HPLC with Fluorescence Detector. (Date not available). Impactfactor. [Link]
-
Environmental metabolites of fluoroquinolones: synthesis, fractionation and toxicological assessment of some biologically active metabolites of ciprofloxacin. (Date not available). PubMed. [Link]
- Simultaneous determination of ciprofloxacin hydrochloride and metronidazole in spiked human plasma by ultra performance liquid chromatography-tandem mass. (2016). Source not available.
- A process for synthesis of fluoroquinolonic derivatives. (Date not available).
-
Simultaneous Determination of Ciprofloxacin and Ofloxacin in Animal Tissues with the Use of Capillary Electrophoresis with Transient Pseudo-Isotachophoresis. (2021). Semantic Scholar. [Link]
-
Preparation and LC/MS/MS Analysis of Honey for Fluoroquinolone Residues. (2006). FDA. [Link]
-
In vitro test methods for metabolite identification: A review. (Date not available). SciSpace. [Link]
-
LC–MS Determination of Fluoroquinolone Antibiotics in Beef Tissue Using the Atlantis dC18 Column. (Date not available). Waters Corporation. [Link]
Sources
- 1. Environmental metabolites of fluoroquinolones: synthesis, fractionation and toxicological assessment of some biologically active metabolites of ciprofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Study of in-vitro metabolism of selected antibiotic drugs in human liver microsomes by liquid chromatography coupled with tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ciprofloxacin Pharmacokinetics in Clinical Canine Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and Validation of an LC-MS/MS-ESI Method for Comparative Pharmacokinetic Study of Ciprofloxacin in Healthy Male Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. avmajournals.avma.org [avmajournals.avma.org]
- 10. researchgate.net [researchgate.net]
- 11. eurofins.com [eurofins.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell Culture Experiments with 6-Hydroxy-6-defluoro Ciprofloxacin
Authored by: Your Senior Application Scientist
Introduction: Unveiling the Cellular Effects of a Ciprofloxacin Metabolite
6-Hydroxy-6-defluoro Ciprofloxacin is a notable metabolite of the widely used fluoroquinolone antibiotic, Ciprofloxacin. This structural modification, the substitution of the fluorine atom at the C-6 position with a hydroxyl group, is anticipated to alter its biological activity. Specifically, this change is predicted to weaken the compound's interaction with its primary bacterial targets, DNA gyrase and topoisomerase IV, thereby reducing its antibacterial efficacy.[1] The study of this metabolite is crucial for a comprehensive understanding of Ciprofloxacin's environmental fate and the mechanisms by which microorganisms may detoxify it.[1]
These application notes provide a detailed guide for researchers, scientists, and drug development professionals to investigate the in vitro effects of this compound on mammalian cell lines. The protocols herein are designed to be self-validating systems, enabling the robust assessment of cytotoxicity, induction of apoptosis, and effects on cell cycle progression. By understanding the cellular impact of this metabolite, researchers can gain valuable insights into its potential for off-target effects and its broader biological significance.
Section 1: Foundational Protocols for In Vitro Analysis
A critical first step in characterizing a novel compound is to determine its effect on cell viability and proliferation. The following protocols provide a framework for establishing a dose-response curve and assessing the primary mechanism of any observed cytotoxicity.
Cell Line Selection and Maintenance: The Bedrock of Reliable Data
The choice of cell line is paramount and should be guided by the specific research question. For general cytotoxicity screening, a common, well-characterized cell line such as HeLa (human cervical adenocarcinoma), A549 (human lung carcinoma), or HEK293 (human embryonic kidney) is recommended. It is imperative to ensure that the chosen cell line is free from mycoplasma contamination, as this can significantly impact experimental outcomes. Ciprofloxacin itself is often used to eradicate mycoplasma in cell cultures.[2][3][4]
Protocol 1.1.1: Standard Cell Culture Maintenance
-
Culture Environment: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Media: Use the recommended complete growth medium for your specific cell line, supplemented with fetal bovine serum (FBS) and penicillin-streptomycin.
-
Subculture: Passage cells upon reaching 70-80% confluency to maintain exponential growth and prevent contact inhibition-induced changes in cellular physiology. Adherent cells should be detached using a suitable dissociation reagent like Trypsin-EDTA.
-
Mycoplasma Testing: Regularly test for mycoplasma contamination using a reliable PCR-based or culture-based method.
Preparation of this compound Stock Solution
Proper preparation and storage of the test compound are critical for reproducibility.
Protocol 1.2.1: Compound Solubilization and Storage
-
Solvent Selection: Based on the physicochemical properties of this compound, select a suitable solvent for solubilization. Dimethyl sulfoxide (DMSO) is a common choice for creating high-concentration stock solutions of organic molecules.
-
Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10 mM) in the chosen solvent. Ensure complete dissolution by vortexing or gentle warming.
-
Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile, light-protected tube.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
Section 2: Assessing Cytotoxicity and Cell Viability
The MTT assay is a cornerstone for evaluating cell viability by measuring the metabolic activity of a cell population.[5] This colorimetric assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in living cells.[5][6] The intensity of the purple color is directly proportional to the number of viable cells.[5]
MTT Assay for Cell Viability
Protocol 2.1.1: Determining the IC₅₀ of this compound
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium.[7] Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a serial dilution of this compound in complete growth medium. The final concentration of the vehicle (e.g., DMSO) should be consistent across all wells and should not exceed a non-toxic level (typically <0.5%).
-
Incubation: Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include vehicle-only control wells. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[7]
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[8][9]
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[7][8] Mix thoroughly by gentle pipetting or on an orbital shaker.[6]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[9] A reference wavelength of 630 nm can be used to subtract background absorbance.[5]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control. Plot the results to generate a dose-response curve and determine the half-maximal inhibitory concentration (IC₅₀).
Table 1: Example Data from MTT Assay
| Concentration (µM) | Absorbance (570 nm) | % Viability |
| 0 (Vehicle) | 1.25 | 100 |
| 1 | 1.20 | 96 |
| 10 | 1.05 | 84 |
| 25 | 0.80 | 64 |
| 50 | 0.62 | 49.6 |
| 100 | 0.35 | 28 |
| 200 | 0.15 | 12 |
Section 3: Delving into the Mechanism of Cell Death: Apoptosis vs. Necrosis
Should the MTT assay reveal a cytotoxic effect, the next logical step is to determine the mode of cell death. The Annexin V/Propidium Iodide (PI) assay is a robust method to distinguish between apoptosis and necrosis.[10][11] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[10][11][12] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells when conjugated to a fluorescent dye.[10][11][13] Propidium Iodide is a fluorescent nucleic acid intercalating agent that is membrane-impermeant and therefore only enters cells with compromised membrane integrity, a hallmark of late apoptotic and necrotic cells.[10][13]
Annexin V/PI Staining for Apoptosis Detection
Protocol 3.1.1: Flow Cytometric Analysis of Apoptosis
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC₅₀ for a specified time. Include both untreated and vehicle-treated controls.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation method to minimize membrane damage.
-
Washing: Wash the cells once with cold 1X PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining: Add fluorescently labeled Annexin V (e.g., FITC or APC) and PI to the cell suspension.
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.
-
Analysis: Analyze the samples by flow cytometry immediately (within 1 hour). Live cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.
Table 2: Expected Outcomes of Annexin V/PI Staining
| Cell Population | Annexin V Staining | PI Staining |
| Live | - | - |
| Early Apoptotic | + | - |
| Late Apoptotic/Necrotic | + | + |
| Necrotic | - | + |
Section 4: Investigating Effects on Cell Cycle Progression
The parent compound, Ciprofloxacin, has been shown to impair cell cycle progression through the S phase in mammalian cells.[14][15] It is therefore crucial to investigate whether this compound shares this property. Flow cytometry with propidium iodide staining is a widely used technique for analyzing DNA content and cell cycle distribution.[16][17]
Cell Cycle Analysis by Propidium Iodide Staining
Protocol 4.1.1: DNA Content Analysis via Flow Cytometry
-
Cell Treatment: Culture cells in the presence of various concentrations of this compound for a defined period (e.g., 24 hours).
-
Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol while vortexing gently to prevent clumping.[18] Fixation should be carried out on ice for at least 2 hours.[18]
-
Washing: Wash the fixed cells with PBS to remove the ethanol.
-
RNase Treatment: Resuspend the cells in a staining buffer containing RNase A to ensure that only DNA is stained.[18]
-
PI Staining: Add propidium iodide to the cell suspension.[18]
-
Incubation: Incubate in the dark at room temperature for at least 20 minutes.[19]
-
Flow Cytometry: Analyze the DNA content by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA in the cells, allowing for the discrimination of cells in the G0/G1, S, and G2/M phases of the cell cycle.[16]
Table 3: Hypothetical Cell Cycle Distribution Data
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | 65 | 20 | 15 |
| 25 µM Compound | 60 | 30 | 10 |
| 50 µM Compound | 50 | 45 | 5 |
| 100 µM Compound | 40 | 55 | 5 |
Section 5: Exploring the Potential Mechanism of Action: DNA Damage Response
Given that the parent compound, Ciprofloxacin, targets bacterial topoisomerases, leading to DNA damage, it is plausible that this compound, even with reduced activity, could induce a DNA damage response (DDR) in mammalian cells.[20][21][22] The DDR is a complex signaling network that detects and repairs DNA lesions.[23][24] A key player in the DDR is PARP1, which is activated by DNA single-strand breaks.[25]
Investigating the DNA Damage Response Pathway
Further experiments could involve Western blotting to probe for key proteins in the DDR pathway, such as phosphorylated H2AX (γH2AX), a marker of DNA double-strand breaks, and the activation of checkpoint kinases like ATM and ATR.[23]
Visualizations
Caption: A streamlined workflow for the in vitro characterization of this compound.
Caption: A conceptual diagram illustrating the potential cellular effects of the compound and the corresponding detection methods.
References
-
Bio-protocol. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. [Link]
- Hopkins, T. A., Ainsworth, W. B., Ellis, P. A., et al. (2015). PARP1 Trapping by PARP Inhibitors Drives Cytotoxicity in Both Cancer Cells and Healthy Freshly Isolated Human Lymphocytes. Molecular Cancer Research, 13(3), 423-432.
- Uphoff, C. C., Gignac, S. M., & Drexler, H. G. (1992). A safe and efficient method for elimination of cell culture mycoplasmas using ciprofloxacin. Journal of Immunological Methods, 149(1), 43-53.
- Sharma, S., Hashmi, M. F., & Chakraborty, R. K. (2023). Ciprofloxacin. In StatPearls.
- Brandi, G., Amagliani, G., Schiavano, G. F., et al. (2006). Nonantibiotic effects of fluoroquinolones in mammalian cells. Journal of Biological Chemistry, 281(34), 24451-24461.
-
Wikipedia. (2024). Ciprofloxacin. [Link]
- Jackson, S. P., & Bartek, J. (2009). The DNA-damage response in human biology and disease.
- Shalit, I., Halperin, S. A., & Strulovici, D. (1999). Ciprofloxacin induces an immunomodulatory stress response in human T lymphocytes. Antimicrobial Agents and Chemotherapy, 43(10), 2511-2514.
- Zha, S., & Xia, F. (2020). The dynamic process of covalent and non-covalent PARylation in the maintenance of genome integrity: a focus on PARP inhibitors. NAR Cancer, 2(2), zcaa012.
- Uphoff, C. C., & Drexler, H. G. (2014). Eradication of Mycoplasma Contaminations from Cell Cultures. Current Protocols in Molecular Biology, 106, 28.5.1-28.5.15.
- Thermo Fisher Scientific. (2016). Dead Cell Apoptosis Kit with Annexin V FITC & Propidium Iodide for Flow Cytometry User Guide.
-
protocols.io. (2023). MTT (Assay protocol). [Link]
- University of Wisconsin Carbone Cancer Center Flow Cytometry Labor
- Easmon, C. S., Crane, J. P., & Blowers, A. (1986). Effect of ciprofloxacin on intracellular organisms: in-vitro and in-vivo studies. The Journal of antimicrobial chemotherapy, 18 Suppl D, 43-48.
-
Patsnap. (2024). What is the mechanism of Ciprofloxacin Hydrochloride?[Link]
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. [Link]
- National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays.
- Li, H., & Liu, Z. (2020). Molecular mechanism of PARP inhibitor resistance. Oncoscience, 7, 1-2.
- Google Patents. (1985). Use of ciprofloxacin for decontamination of mycoplasma-infected cell cultures.
- ResearchGate. (2015).
-
YouTube. (2023). Cell Cycle Analysis By Flow Cytometry. [Link]
- ResearchGate. (1987).
- O'Connor, M. J. (2017). PARP inhibitors: review of mechanisms of action and BRCA1/2 mutation targeting. Therapeutic advances in medical oncology, 9(3), 135-148.
-
Encyclopedia.pub. (2023). Causes and Mechanisms of PARP Inhibitor Resistance. [Link]
- Lakshmanan, I., & Batra, S. K. (2013). Protocol for apoptosis assay by flow cytometry using Annexin V staining method. Bio-protocol, 3(6), e374.
- Clinics in Oncology. (2024). Targeting DNA Damage and Repair (DDR)
- Kim, K. H., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. Current protocols in molecular biology, 111, 28.6.1-28.6.11.
-
Salmon Lab Protocols. (n.d.). Tissue Culture. [Link]
- Drexler, H. G., Uphoff, C. C., Gignac, S. M., & MacLeod, R. A. (1994). Treatment of mycoplasma contamination in a large panel of cell cultures. In Vitro Cellular & Developmental Biology. Animal, 30(6), 344-353.
- Al-Harbi, S. A., Al-Dossari, M. A., Al-Otaibi, A. M., et al. (2023). Ciprofloxacin: An Overview of Uses, Mechanism of Action, And Adverse Effects.
- ResearchGate. (2009).
Sources
- 1. This compound|CAS 226903-07-7 [benchchem.com]
- 2. A safe and efficient method for elimination of cell culture mycoplasmas using ciprofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dkfz.de [dkfz.de]
- 4. Treatment of mycoplasma contamination in a large panel of cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. researchgate.net [researchgate.net]
- 7. MTT (Assay protocol [protocols.io]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - AT [thermofisher.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 12. bio-protocol.org [bio-protocol.org]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. journals.asm.org [journals.asm.org]
- 15. researchgate.net [researchgate.net]
- 16. Flow cytometry with PI staining | Abcam [abcam.com]
- 17. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 18. cancer.wisc.edu [cancer.wisc.edu]
- 19. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Ciprofloxacin - Wikipedia [en.wikipedia.org]
- 21. What is the mechanism of Ciprofloxacin Hydrochloride? [synapse.patsnap.com]
- 22. reviewofconphil.com [reviewofconphil.com]
- 23. DNA Damage Response (DDR) Pathway [sigmaaldrich.com]
- 24. DNA Damage Response - PMC [pmc.ncbi.nlm.nih.gov]
- 25. PARP inhibitors: review of mechanisms of action and BRCA1/2 mutation targeting - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Multi-Step Strategy for the Isolation of 6-Hydroxy-6-defluoro Ciprofloxacin from Complex Mixtures
Abstract
This application note provides a comprehensive guide for the isolation of 6-Hydroxy-6-defluoro Ciprofloxacin, a significant metabolite and degradation product of the widely used antibiotic, Ciprofloxacin. The protocol herein is designed for researchers in drug development, environmental science, and microbiology who require a pure standard of this compound for analytical, toxicological, or further metabolic studies. The methodology leverages a combination of optimized sample preparation, Solid-Phase Extraction (SPE) for initial purification and concentration, followed by preparative High-Performance Liquid Chromatography (HPLC) for final isolation. The identity and purity of the isolated compound are confirmed using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Introduction: The Significance of Isolating this compound
Ciprofloxacin is a broad-spectrum fluoroquinolone antibiotic extensively used in human and veterinary medicine.[1] Its widespread application has led to its detection in various environmental compartments, often accompanied by its metabolites and degradation products.[2] this compound is one such derivative, formed through the substitution of the fluorine atom at the 6-position with a hydroxyl group.[3] The presence and concentration of this compound are of significant interest as it provides insights into the biodegradation pathways of Ciprofloxacin and may possess its own distinct toxicological and microbiological profile.
The isolation of pure this compound is a prerequisite for:
-
Quantitative Analysis: Serving as a certified reference material for accurate quantification in complex matrices such as wastewater, soil, and biological fluids.
-
Toxicological Assessment: Enabling in-depth studies of its potential adverse effects on non-target organisms and human health.
-
Pharmacological and Microbiological Characterization: Determining its residual antibacterial activity and its role in the development of antibiotic resistance.
This guide presents a robust and reproducible workflow, grounded in established chromatographic principles, to empower researchers to obtain high-purity this compound.
Physicochemical Properties and Analytical Considerations
A thorough understanding of the physicochemical properties of this compound is fundamental to designing an effective isolation strategy.
| Property | Value/Information | Source |
| IUPAC Name | 1-cyclopropyl-6-hydroxy-4-oxo-7-(piperazin-1-yl)quinoline-3-carboxylic acid | [3] |
| Molecular Formula | C₁₇H₁₉N₃O₄ | [3] |
| Molecular Weight | 333.35 g/mol | [3] |
| pKa | ~6.47 (predicted) | [3] |
| Solubility | Soluble in DMSO and Methanol | [3] |
| Key Structural Features | Presence of a hydroxyl group in place of fluorine, increasing polarity compared to Ciprofloxacin. Amphoteric nature due to the carboxylic acid and piperazine moieties. | [3] |
The increased polarity of this compound compared to the parent drug, Ciprofloxacin, is a key factor to be exploited in the chromatographic separation. The amphoteric nature of the molecule allows for manipulation of its retention on ion-exchange or mixed-mode SPE sorbents by adjusting the pH of the sample and wash solutions.
Overall Isolation Workflow
The isolation process is logically divided into three main stages: Sample Preparation, Solid-Phase Extraction, and Preparative HPLC, followed by characterization.
Caption: Overall workflow for the isolation of this compound.
Detailed Protocols
Sample Preparation
The initial sample preparation is critical to ensure the longevity of the SPE cartridges and HPLC column, and to optimize the recovery of the target analyte.
Protocol 4.1.1: Preparation of Aqueous Samples (e.g., Environmental Water, Biodegradation Media)
-
Particulate Removal: Centrifuge the sample at 4000 rpm for 15 minutes. Decant the supernatant and filter it through a 0.45 µm nylon or PVDF syringe filter.
-
pH Adjustment: Adjust the pH of the filtered sample to a range of 3.0-4.0 using formic acid. This ensures that the carboxylic acid group is protonated, which can enhance retention on some reversed-phase sorbents.
Protocol 4.1.2: Preparation of Solid Samples (e.g., Soil, Sediment)
-
Extraction: Employ a suitable extraction technique such as microwave-assisted extraction (MAE). For example, extract 1 gram of the solid sample with 10 mL of an extraction solution (e.g., 40:40:20 acetone:methanol:formic acid) at 80°C for 15 minutes.
-
Centrifugation and Filtration: Centrifuge the extract at 4000 rpm for 15 minutes and filter the supernatant through a 0.45 µm filter.
-
Solvent Exchange: Evaporate the organic solvent from the extract under a gentle stream of nitrogen. Reconstitute the residue in a volume of Milli-Q water suitable for SPE loading, and adjust the pH as described in Protocol 4.1.1.
Solid-Phase Extraction (SPE)
SPE serves to remove a significant portion of matrix interferences and to concentrate the analyte prior to preparative HPLC. Given the polar nature of this compound, a polymeric reversed-phase or mixed-mode cation exchange sorbent is recommended.
Protocol 4.2.1: SPE using a Polymeric Reversed-Phase Cartridge (e.g., Oasis HLB)
-
Conditioning: Condition the SPE cartridge (e.g., 200 mg, 6 mL) with 5 mL of methanol, followed by 5 mL of Milli-Q water.[4] Do not allow the cartridge to dry.
-
Equilibration: Equilibrate the cartridge with 5 mL of Milli-Q water adjusted to the same pH as the sample (pH 3.0-4.0).
-
Sample Loading: Load the pre-treated sample onto the cartridge at a slow flow rate (1-2 mL/min).
-
Washing: Wash the cartridge with 5 mL of 5% methanol in water to remove polar impurities.
-
Elution: Elute the this compound with 5-10 mL of methanol or acetonitrile. The use of a polar organic solvent will effectively disrupt the hydrophobic interactions.[4]
-
Post-Elution: Evaporate the eluate to dryness under nitrogen and reconstitute in a small volume of the initial mobile phase for HPLC injection.
Caption: Step-by-step SPE protocol for sample clean-up and concentration.
Preparative High-Performance Liquid Chromatography (HPLC)
The final isolation of this compound is achieved by preparative HPLC. A reversed-phase C18 column is a suitable choice, and a gradient elution will be necessary to achieve good separation from Ciprofloxacin and other related impurities.
Protocol 4.3.1: Preparative HPLC Separation
| Parameter | Recommended Condition | Rationale |
| Column | C18, 10 µm particle size, e.g., 250 x 21.2 mm | High loading capacity for preparative scale. C18 provides good retention for fluoroquinolones. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic modifier to ensure good peak shape by suppressing silanol interactions and protonating the analytes. |
| Mobile Phase B | Acetonitrile or Methanol | Organic solvent for elution. |
| Gradient | 5-40% B over 30 minutes (example, optimization required) | A shallow gradient is necessary to resolve the more polar this compound from the parent Ciprofloxacin. |
| Flow Rate | 10-20 mL/min | Appropriate for the column dimension. |
| Detection | UV at 280 nm or 292 nm | Fluoroquinolones exhibit strong UV absorbance in this range.[5] |
| Injection Volume | Dependent on concentration, up to several mL | Maximize throughput while avoiding column overload. |
Experimental Steps:
-
System Equilibration: Equilibrate the preparative HPLC system with the initial mobile phase composition (e.g., 95% A, 5% B) until a stable baseline is achieved.
-
Injection: Inject the reconstituted SPE eluate.
-
Fraction Collection: Monitor the chromatogram and collect the fractions corresponding to the peak of this compound. It is expected to elute earlier than Ciprofloxacin due to its higher polarity.
-
Purity Analysis of Fractions: Analyze small aliquots of the collected fractions by analytical HPLC to assess their purity.
-
Pooling and Solvent Removal: Pool the pure fractions and remove the solvent by rotary evaporation or lyophilization to obtain the isolated solid compound.
Characterization and Purity Verification
The identity and purity of the isolated this compound must be unequivocally confirmed.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful tool for confirming the molecular weight and obtaining structural information through fragmentation patterns.
Expected Results:
-
[M+H]⁺: The protonated molecule should be observed at m/z 334.14.
-
Fragmentation: The MS/MS spectrum will likely show characteristic losses of the carboxylic group and fragmentation of the piperazine moiety, which can be compared to the known fragmentation of Ciprofloxacin to confirm the core structure.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed structural information, confirming the arrangement of atoms in the molecule.
Expected Key Features in ¹H NMR (in a suitable deuterated solvent like DMSO-d₆):
-
The disappearance of the characteristic signals for the fluorine-coupled protons on the quinolone ring.
-
The appearance of a signal corresponding to the hydroxyl proton.
-
Signals corresponding to the cyclopropyl and piperazine rings, which may show slight shifts compared to Ciprofloxacin.[7][8]
A full assignment of ¹H and ¹³C NMR spectra will provide definitive proof of the structure of the isolated compound.[9]
Conclusion
The successful isolation of this compound from complex mixtures is achievable through a systematic approach combining sample preparation, Solid-Phase Extraction, and preparative HPLC. The protocols outlined in this application note provide a robust framework that can be adapted to various sample matrices. The final characterization by LC-MS and NMR is essential to validate the identity and purity of the isolated compound, enabling its use as a reliable standard in further scientific investigations.
References
- Elshafie, H.S., Viggiani, L., Mostafa, M.S., El-Hashash, M.A., Bufo, S.A., & Camele, I. (2017). Biological activity and chemical identification of ornithine lipid produced by Burkholderia gladioli pv. agaricicola ICMP 11096 using LC-MS and NMR analyses. Journal of Biological Research, 90.
-
U.S. Food and Drug Administration. (2006). Preparation and LC/MS/MS Analysis of Honey for Fluoroquinolone Residues. Available from: [Link]
-
Agilent Technologies. SPE Method Development Tips and Tricks. Available from: [Link]
- Rusu, A., Hancu, G., Uivarosi, V., Rusu, D., & Gheldiu, A. M. (2021). Spectroscopic Study of the Molecular Structure of the New Hybrid with a Potential Two-Way Antibacterial Effect. Molecules, 26(5), 1435.
- Zięba, A., Máślankiewicz, A., & Sitkowski, J. (2004). 1H, 13C and 15N NMR spectra of ciprofloxacin. Magnetic Resonance in Chemistry, 42(10), 914-916.
- Samanidou, V., & Nikolaidou, A. (2016). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. Medicines, 3(4), 24.
- García, P., Fantini, E., & Asuero, A. G. (2014). HPLC Method for the Simultaneous Analysis of Fluoroquinolones and Oxazolidinones in Plasma.
- Gao, S., Zhang, H., Wang, J., & Song, D. (2014). Determination of Fluoroquinolones in Milk by High-Performance Liquid Chromatography Using Mixed-Templates Imprinted Polymer Extraction. Food Analytical Methods, 7(8), 1645-1653.
- Torniainen, K., Askolin, C. P., & Lounasmaa, M. (1996). 1H, 13C and 15N NMR spectra of ciprofloxacin. Magnetic Resonance in Chemistry, 34(10), 831-833.
-
Waters Corporation. Identification of Multiple Sites of Intra-Molecular Protonation and Different Fragmentation Patterns within the Fluoroquinolone Class of Antibiotics in Porcine Muscle Extracts Using Travelling Wave Ion Mobility Mass Spectrometry. Available from: [Link]
- Belal, F., Sharaf El-Din, M. K., El-Enany, N., & Saad, S. (2013). Study of forced degradation of ciprofloxacin hcl indicating stability using RP-HPLC method. Der Pharma Chemica, 5(6), 132-137.
- El-kommos, M. E., Mohamed, N. A., & Abdel-Wadood, H. M. (2023).
-
ResearchGate. The four MS/MS spectra of ciprofloxacin of 200 ng/mL at different... Available from: [Link]
- Al-Qaim, F. F., Abdullah, M. P., Othman, M. R., Latip, J., & Zakaria, Z. (2014). Quantitative Determination of Fluoroquinolones in Contaminated Soils by HPLC with Solid-Phase Extraction. International Journal of Analytical Chemistry, 2014, 856729.
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 2764, Ciprofloxacin. Available from: [Link]
- Rodríguez-Cabo, T., Rodríguez, I., Ramil, M., & Cela, R. (2017). Chemical Characteristics of Ciprofloxacin and Its Degradation Products: On the Road to Understanding Its Potential Hazards. ACS Omega, 2(11), 7854-7863.
-
idUS. Automatised on-line SPE-chiral LC-MS/MS method for the enantiomeric determination of main fluoroquinolones and their metabolites in wastewater and surface water. Available from: [Link]
- Watson, D. (2014). Understanding and Improving Solid-Phase Extraction.
- Hapeshi, E., Varela, A., & Fatta-Kassinos, D. (2013). Solid-phase Extraction and High Performance Liquid Chromatographic Analysis of Fluoroquinolone Antibiotic Residues in Milk Products. Food Chemistry, 139(1-4), 11-18.
- Stankiewicz, U., Nycz, J. E., & Schab, R. (2022). Study of Oxidation of Ciprofloxacin and Pefloxacin by ACVA: Identification of Degradation Products by Mass Spectrometry and Bioautographic Evaluation of Antibacterial Activity. Molecules, 27(10), 3247.
-
ResearchGate. NMR Investigation of the Copper(II)-Ciprofloxacin System. Available from: [Link]
- Perrer Tosso, N., Desai, B. K., De Oliveira, E., Wen, J., Tomlin, J., & Gupton, B. F. (2019). A Consolidated and Continuous Synthesis of Ciprofloxacin from a Vinylogous Cyclopropyl Amide. The Journal of Organic Chemistry, 84(6), 3370–3376.
-
ResearchGate. Mass spectrum of ciprofloxacin obtained by LC-MS/MS. Available from: [Link]
-
ResearchGate. (PDF) Development and optimization of the determination of pharmaceuticals in water samples by SPE and HPLC with diode-array detection. Available from: [Link]
-
ACS Measurement Science Au. Sample Preparation Approaches for Determination of Quinolones in Aqueous Matrixes: Systematic Review. Available from: [Link]
-
PubMed Central. Optimising factors affecting solid phase extraction performances of molecular imprinted polymer as recent sample preparation technique. Available from: [Link]
-
PubMed Central. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Available from: [Link]
-
MDPI. Synthesis and Characterization of Electrospun Sorbent for the Solid-Phase Extraction of Fluoroquinolones in Human Plasma and Their UHPLC-PDA Determination. Available from: [Link]
-
Journal of Applied Pharmaceutical Science. Stability-indicating determination of ciprofloxacin in the presence of its main photo-degradation product using solid-contact electrodes in. Available from: [Link]
Sources
- 1. Ciprofloxacin | C17H18FN3O3 | CID 2764 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Chemical Characteristics of Ciprofloxacin and Its Degradation Products: On the Road to Understanding Its Potential Hazards - PMC [pmc.ncbi.nlm.nih.gov]
- 3. idus.us.es [idus.us.es]
- 4. agilent.com [agilent.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Spectroscopic Analyses and Antimicrobial Activity of Novel Ciprofloxacin and 7-Hydroxy-4-methylcoumarin, the Plant-Based Natural Benzopyrone Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. semanticscholar.org [semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Overcoming Solubility Challenges with 6-Hydroxy-6-defluoro Ciprofloxacin
Welcome to the technical support center for 6-Hydroxy-6-defluoro Ciprofloxacin. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming solubility issues encountered during experimental work with this ciprofloxacin derivative. As a metabolite of the widely used antibiotic ciprofloxacin, understanding its solubility is crucial for environmental fate studies, biodegradation research, and potential pharmacological evaluation.[1] This guide offers troubleshooting advice, detailed protocols, and scientific explanations to ensure the successful handling and application of this compound in your research.
Understanding the Challenge: The Physicochemical Properties of this compound
This compound is a hydroxy analog of ciprofloxacin.[2] The introduction of a hydroxyl group in place of the fluorine atom at the 6-position can alter the molecule's physicochemical properties, including its solubility. While specific aqueous solubility data for this derivative is not extensively published, we can infer its behavior from its predicted properties and the well-documented characteristics of its parent compound, ciprofloxacin.
| Property | Predicted Value/Information | Source |
| Molecular Formula | C17H19N3O4 | [3] |
| Molecular Weight | 329.35 g/mol | [3] |
| pKa | 6.47 ± 0.41 | [2] |
| Melting Point | >258°C (decomposes) | [2] |
| Solubility | Soluble in DMSO, Methanol | [2][3] |
| Appearance | Off-White to Pale Beige Solid | [2][3] |
The predicted pKa suggests that, like ciprofloxacin, this compound is an amphoteric molecule with pH-dependent solubility. Ciprofloxacin exhibits high solubility in acidic conditions (pH < 6) and is poorly soluble at neutral to alkaline pH.[4][5][6] This characteristic is pivotal in understanding and overcoming solubility challenges.
Troubleshooting Guide & FAQs
This section addresses common questions and issues related to the solubility of this compound in a question-and-answer format.
Q1: I am unable to dissolve this compound in water for my experiment. What is the first step I should take?
A1: The primary reason for poor aqueous solubility is likely the pH of your water. Given the compound's structural similarity to ciprofloxacin, it is expected to be poorly soluble in neutral water (pH ≈ 7). The first and most critical step is to adjust the pH of your aqueous solvent .
Causality: The molecule contains both a carboxylic acid and a piperazine amine group, making it zwitterionic at its isoelectric point.[7] At this pH, the net charge is zero, leading to minimal interaction with water and thus, the lowest solubility. By lowering the pH, the amine group becomes protonated, resulting in a net positive charge and increased solubility in aqueous media.[5][6] Conversely, at a sufficiently high pH, the carboxylic acid group will be deprotonated, leading to a net negative charge and potentially increased solubility, although acidic conditions are generally more effective for ciprofloxacin and its analogs.[6]
Recommendation: Start by preparing a dilute acidic solution, for instance, 0.1 N hydrochloric acid (HCl), and attempt to dissolve the compound. Ciprofloxacin's solubility is significantly higher at a pH below 6.[4]
Q2: I need to prepare a stock solution of this compound. Which solvent should I use?
A2: For preparing a concentrated stock solution, it is recommended to use an organic solvent in which the compound is freely soluble.
Causality: Organic solvents like Dimethyl Sulfoxide (DMSO) and Methanol are effective at solvating organic molecules like this compound by disrupting the crystal lattice energy of the solid.[2][3] These solvents provide a reliable way to create a high-concentration stock that can then be diluted into your aqueous experimental medium.
Recommendation:
-
Use DMSO or Methanol to prepare a concentrated stock solution (e.g., 10-50 mM).
-
Ensure the final concentration of the organic solvent in your aqueous experimental medium is low (typically <0.5%) to avoid off-target effects on your biological system.
Q3: Adjusting the pH is not suitable for my cell-based assay. Are there other methods to increase the aqueous solubility of this compound?
A3: Yes, if pH modification is not an option, you can explore the use of co-solvents or cyclodextrins.
Causality:
-
Co-solvents: These are water-miscible organic solvents that, when added to water, increase the solubility of non-polar compounds by reducing the polarity of the aqueous solvent.[8][9] Common co-solvents used in pharmaceutical formulations include ethanol, propylene glycol, and polyethylene glycols (PEGs).
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[10][11][12] They can encapsulate poorly water-soluble molecules, like this compound, forming an inclusion complex.[11] This complex has a hydrophilic exterior, which significantly enhances the apparent aqueous solubility of the guest molecule.[10][13] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved water solubility and low toxicity.[14]
Recommendation:
-
Co-solvent approach: Prepare a stock solution in a suitable co-solvent (e.g., ethanol) and then dilute it into your aqueous medium. Be mindful of the final co-solvent concentration.
-
Cyclodextrin approach: Prepare an aqueous solution of a cyclodextrin (e.g., HP-β-CD) and then add the this compound powder. The formation of the inclusion complex will facilitate its dissolution.
Q4: My compound precipitates out of solution when I dilute my DMSO stock into my aqueous buffer. How can I prevent this?
A4: This is a common issue when the aqueous medium cannot accommodate the drug concentration after the organic solvent is diluted. Here are a few strategies to address this:
Causality: The compound is highly soluble in the DMSO stock but has limited solubility in the final aqueous buffer. When the stock is diluted, the DMSO concentration drops, and the aqueous buffer's properties dominate, leading to precipitation if the solubility limit is exceeded.
Recommendation:
-
Lower the stock concentration: Prepare a more dilute stock solution in DMSO so that upon dilution into the aqueous buffer, the final concentration of this compound remains below its solubility limit in that buffer.
-
Modify the receiving buffer: If possible, slightly acidify your aqueous buffer (e.g., to pH 6.0-6.5) to increase the solubility of the compound.
-
Use a co-solvent system: Instead of a pure aqueous buffer, use a buffer containing a small percentage of a co-solvent (e.g., 5-10% ethanol) to increase the compound's solubility.
-
Incorporate cyclodextrins: Add a cyclodextrin to your aqueous buffer before introducing the DMSO stock. The cyclodextrin will help to keep the compound in solution.[10][11]
Visualizing Solubility Enhancement Strategies
pH-Dependent Solubility of Fluoroquinolones
Caption: pH effect on fluoroquinolone solubility.
Mechanism of Co-solvency
Caption: Cyclodextrin encapsulation of a drug.
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility at Different pH Values
This protocol is based on the shake-flask method, a standard approach for determining equilibrium solubility. [15] Materials:
-
This compound
-
Buffer solutions: pH 1.2 (0.1 N HCl), pH 4.5 (acetate buffer), pH 6.8 (phosphate buffer) [15]* Additional buffers at pH values around the pKa (e.g., pH 6.0, 7.4)
-
Vials with screw caps
-
Orbital shaker/incubator
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer for quantification
Procedure:
-
Add an excess amount of this compound to vials containing each buffer solution. The solid should be visible after saturation.
-
Tightly cap the vials and place them in an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
After incubation, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Carefully collect the supernatant.
-
Dilute the supernatant with the respective buffer to a concentration within the linear range of your analytical method.
-
Quantify the concentration of the dissolved compound using a validated HPLC or UV-Vis spectrophotometry method.
-
Perform the experiment in triplicate for each pH condition. [15]
Protocol 2: Preparation of a Stock Solution Using a Co-solvent System
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO) or Ethanol
-
Target aqueous buffer
Procedure:
-
Weigh the required amount of this compound and place it in a sterile vial.
-
Add the co-solvent (DMSO or Ethanol) to achieve the desired stock concentration (e.g., 20 mM).
-
Vortex or sonicate briefly until the compound is completely dissolved.
-
For use in experiments, dilute this stock solution into your target aqueous buffer. Ensure the final concentration of the co-solvent is minimal and does not affect your experimental system. For example, a 1:1000 dilution of a DMSO stock results in a final DMSO concentration of 0.1%.
Workflow for Solubility Determination
Caption: Shake-flask solubility determination workflow.
References
-
Journal of Food and Drug Analysis. (n.d.). In vitro testing of ciprofloxacin formulations and preliminary study on BCS biowaiver. Retrieved from [Link]
-
ChemWhat. (n.d.). 6-Chloro-6-Defluoro Ciprofloxacin CAS#: 93106-58-2. Retrieved from [Link]
-
World Health Organization. (2019). Annex 4: Guidance on equilibrium solubility studies for the purpose of active pharmaceutical ingredient classification within the Biopharmaceutics Classification System. Retrieved from [Link]
-
Bio-protocol. (2025). 4.4. Determination of the Effect of pH on Ciprofloxacin Solubility. Retrieved from [Link]
-
Xie, B., Liu, Y., Li, X., Yang, P., & He, W. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 13(7), 2755-2781. Retrieved from [Link]
-
Popielec, A., & Loftsson, T. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 16(8), 1155. Retrieved from [Link]
-
Fallati, R. J., & Tsinman, K. L. (2009). Solubility of Antibiotics in Different Solvents. Part II. Non-Hydrochloride Forms of Tetracycline and Ciprofloxacin. Journal of Chemical & Engineering Data, 54(3), 903-906. Retrieved from [Link]
-
Olatunji, I. (2025). Formulation strategies for poorly soluble drugs. ResearchGate. Retrieved from [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. Retrieved from [Link]
-
ResearchGate. (2017). Is it possible to dissolve ciprofloxacin in acetone or another organic solvent?. Retrieved from [Link]
-
Sari, Y., & Purwanti, T. (2024). The pH-solubility profiles of levofloxacin hemihydrate and ciprofloxacin lactate. Journal of Public Health in Africa, 15(S1), 2452. Retrieved from [Link]
-
Tomuță, I., Iovanov, R., Leucuța, S. E., & Gâvan, A. (2012). Characterization and Molecular Modelling of Cyclodextrin/Fluoroquinolone Inclusion Complexes. Farmacia, 60(5), 674-684. Retrieved from [Link]
-
ResearchGate. (n.d.). Solubilization techniques used for poorly water-soluble drugs. Retrieved from [Link]
-
Kadam, S. V., & Gavhane, Y. N. (2018). Solubility Enhancement of Ciprofloxacin by Co-Crystallization Technique. International Journal of Pharmacy & Pharmaceutical Research, 13(1), 305-316. Retrieved from [Link]
-
Regulations.gov. (n.d.). Aqueous solubilities of some variously substituted quinolone antimicrobials. Retrieved from [Link]
-
ResearchGate. (n.d.). Influence of pH and antibiotic solubility on the removal of ciprofloxacin from aqueous media using montmorillonite | Request PDF. Retrieved from [Link]
-
Farmacia Journal. (n.d.). preliminary preformulation studies for a new norfloxacin ruthenium (iii) complex with biological activity. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Retrieved from [Link]
-
Purdue e-Pubs. (n.d.). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. Retrieved from [Link]
-
ResearchGate. (n.d.). Study of Cyclodextrin/Fluoroquinolone Inclusion Complexes by Capillary Electrophoresis. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Improved extraction of fluoroquinolones with recyclable ionic-liquid-based aqueous biphasic systems†. Retrieved from [Link]
-
CONICET. (n.d.). Influence of pH and antibiotic solubility on the removal of ciprofloxacin from aqueous media using montmorillonite. Retrieved from [Link]
-
PubMed Central. (2022). Formulation of ciprofloxacin-loaded oral self-emulsifying drug delivery system to improve the pharmacokinetics and antibacterial activity. Retrieved from [Link]
-
Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Retrieved from [Link]
-
Jenita, M. J. (2024). Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applications. International Journal of Chemical Science, 22(3), 1-10. Retrieved from [Link]
-
National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review. Retrieved from [Link]
-
MDPI. (n.d.). RP-DAD-HPLC Method for Quantitative Analysis of Clofazimine and Pyrazinamide for Inclusion in Fixed-Dose Combination Topical Drug Delivery System. Retrieved from [Link]
-
ResearchGate. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs. Retrieved from [Link]
-
ResearchGate. (2021). How can I dissolve ciprofloxacin in water without decreasing the pH as it can affect my carrier when loading it? Will increasing the pH be efficient?. Retrieved from [Link]
Sources
- 1. This compound|CAS 226903-07-7 [benchchem.com]
- 2. This compound | 226903-07-7 [chemicalbook.com]
- 3. This compound - Safety Data Sheet [chemicalbook.com]
- 4. jfda-online.com [jfda-online.com]
- 5. The pH-solubility profiles of levofloxacin hemihydrate and ciprofloxacin lactate | Pharmacy Education [pharmacyeducation.fip.org]
- 6. researchgate.net [researchgate.net]
- 7. bio-protocol.org [bio-protocol.org]
- 8. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. actamedicamarisiensis.ro [actamedicamarisiensis.ro]
- 12. farmaciajournal.com [farmaciajournal.com]
- 13. chemicaljournals.com [chemicaljournals.com]
- 14. researchgate.net [researchgate.net]
- 15. who.int [who.int]
Enhancing the resolution of 6-Hydroxy-6-defluoro Ciprofloxacin in chromatography
Enhancing the Resolution of 6-Hydroxy-6-defluoro Ciprofloxacin
Welcome to the technical support resource for the chromatographic analysis of Ciprofloxacin and its related substances. This guide is designed for researchers, analytical scientists, and drug development professionals who are working to develop and optimize robust analytical methods. Here, we address specific challenges encountered during the separation of Ciprofloxacin from its critical impurity, this compound, providing not just protocols, but the scientific rationale behind them.
The separation of this compound from the parent Ciprofloxacin molecule presents a unique chromatographic challenge. The addition of a hydroxyl group and the removal of a fluorine atom significantly increases the polarity of the impurity. However, their structural similarity requires a highly selective method to achieve baseline resolution, which is critical for accurate quantification and impurity profiling in pharmaceutical quality control.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I have poor resolution (<1.5) between Ciprofloxacin and this compound. What is the most critical parameter to adjust first?
A1: The most critical parameter for manipulating the selectivity and resolution between Ciprofloxacin and its more polar hydroxy-defluoro impurity is the pH of the aqueous portion of your mobile phase .
Scientific Rationale: Ciprofloxacin is an amphoteric molecule with two key ionizable groups: a carboxylic acid (pKa ~6.1) and a secondary amine on the piperazine ring (pKa ~8.7). Its overall charge state, and therefore its interaction with a reversed-phase C18 stationary phase, is highly dependent on the mobile phase pH. The 6-Hydroxy-6-defluoro impurity shares these ionizable groups. By adjusting the pH, you can subtly alter the degree of ionization of one or both analytes, which changes their relative hydrophobicity and, consequently, their retention times.
Most successful separations are achieved at a low pH, typically between 2.5 and 3.5.[1][2] At this pH:
-
The carboxylic acid group is protonated (neutral).
-
The piperazine amine is protonated (positive charge).
-
The residual silanol groups on the silica-based column packing are also protonated (neutral), which minimizes undesirable secondary ionic interactions that cause peak tailing.[3]
Operating in this low pH window maximizes the influence of the core structural differences—the hydrophobic quinolone ring versus the polar hydroxyl group on the impurity—leading to better separation.
Experimental Protocol: Mobile Phase pH Optimization
-
Prepare the Aqueous Buffer: Start with a 0.025 M solution of phosphoric acid in HPLC-grade water.[4] Phosphoric acid is an excellent choice as it provides strong buffering capacity in the desired pH range.
-
Initial pH Adjustment: Adjust the buffer to a pH of 3.0 using a suitable base, such as triethylamine.[5] Triethylamine also acts as a competing base, further masking silanol activity.
-
Prepare Mobile Phase: Mix the prepared aqueous buffer with an organic modifier (typically acetonitrile) in a ratio guided by established methods, for example, 87:13 (Buffer:Acetonitrile v/v).[4]
-
System Equilibration: Equilibrate your HPLC system with the mobile phase until a stable baseline is achieved (typically 15-20 column volumes).
-
Inject Standard: Inject a mixed standard solution containing both Ciprofloxacin and this compound.
-
Evaluate Resolution: Assess the resolution between the two peaks.
-
Iterative Adjustment: If resolution is still suboptimal, prepare new batches of the aqueous buffer, adjusting the pH in small increments (e.g., to 2.8, 3.2) and repeat steps 3-6. This systematic approach will allow you to empirically determine the optimal pH for selectivity.
Q2: My Ciprofloxacin peak is tailing significantly (Tailing Factor > 2.0), which is compromising resolution and integration. What causes this and how can I fix it?
A2: Peak tailing for Ciprofloxacin is a classic sign of secondary interactions between the basic piperazine amine group of the analyte and acidic residual silanol groups on the surface of the silica-based stationary phase.[3]
Causality Behind Peak Tailing: At a mid-range pH, a fraction of the silanol groups (-Si-OH) on the C18 packing material can deprotonate to form negatively charged silanates (-Si-O⁻). Simultaneously, the basic amine on Ciprofloxacin's piperazine ring is protonated and positively charged. This leads to a strong, secondary ionic interaction in addition to the desired primary hydrophobic retention mechanism. Molecules that undergo this secondary interaction are retained longer, eluting slowly and creating a "tail" on the main peak.
Logical Relationship: Analyte-Silanol Interaction
Caption: Primary vs. Secondary Retention Mechanisms.
Troubleshooting Strategies for Peak Tailing:
| Strategy | Mechanism of Action | Step-by-Step Protocol |
| 1. Lower Mobile Phase pH | Protonates residual silanols to their neutral state (-Si-OH), eliminating the site for ionic interaction.[3] | 1. Prepare your aqueous buffer (e.g., 0.025 M Phosphoric Acid).2. Adjust the pH to ~2.5-3.0 with triethylamine.3. This is the most effective and common solution. |
| 2. Use a Highly End-Capped Column | "End-capping" chemically treats the silica surface to convert most residual silanols into less active, non-polar groups, reducing available sites for secondary interactions. | 1. When selecting a column, choose a modern, high-purity silica column specifically designated as "end-capped" or "base-deactivated".2. These columns are designed for analyzing basic compounds and provide superior peak shape. |
| 3. Increase Buffer Concentration | Higher buffer concentration can more effectively shield the ionic interactions between the analyte and the stationary phase. | 1. If operating at pH 3.0 with a 25 mM buffer, try increasing the concentration to 50 mM.2. Ensure the buffer remains fully soluble in the mobile phase mixture to avoid precipitation. |
| 4. Add a Competing Base | A small, basic molecule like triethylamine (TEA) is added to the mobile phase. It preferentially interacts with the active silanol sites, effectively blocking Ciprofloxacin from binding to them.[2] | 1. During aqueous buffer preparation, add TEA to adjust the pH.2. The concentration is typically low (0.1-0.5% v/v), as it is already being used for pH adjustment in the recommended methods. |
Q3: I'm developing a new method. What type of column and mobile phase composition should I start with?
A3: For a robust starting point that aligns with established pharmacopeial methods, a high-purity, end-capped C18 column is the gold standard.[4][6] Combining this with a buffered acidic mobile phase provides the best chance for initial success.
Recommended Starting Conditions:
| Parameter | Recommended Starting Point | Rationale & Key Considerations |
| Column | High-purity, end-capped C18, 5 µm (e.g., 4.6 x 250 mm) or 3.5 µm (e.g., 4.6 x 150 mm) | A 250 mm length provides higher theoretical plates for better resolution.[4] A shorter 150 mm column offers faster run times. Ensure the column is specified for use at low pH. |
| Mobile Phase A (Aqueous) | 0.025 M Phosphoric Acid in water, pH adjusted to 3.0 ± 0.1 with Triethylamine.[6] | Provides excellent buffering and suppresses silanol interactions. |
| Mobile Phase B (Organic) | Acetonitrile (ACN) | ACN generally provides lower backpressure and better UV transparency compared to methanol. It is the solvent of choice in the USP monograph.[4] |
| Elution Mode | Isocratic | An isocratic elution with a composition around 87% A / 13% B is a great starting point based on the USP method.[6] |
| Flow Rate | 1.5 mL/min (for 4.6 mm ID, 250 mm column) | Adjust proportionally for different column dimensions (e.g., ~1.0 mL/min for a 150 mm column). |
| Column Temperature | 30 °C | Elevating the temperature slightly can improve efficiency and reduce viscosity, but drastic changes can alter selectivity. 30 °C is a stable starting point.[4] |
| Detection Wavelength | 278 nm | Ciprofloxacin has a strong UV absorbance maximum around this wavelength, providing excellent sensitivity.[6][7] |
Troubleshooting Workflow for Poor Resolution
Caption: Systematic approach to improving resolution.
Q4: How do I ensure my method is robust and suitable for routine quality control?
A4: To ensure your method is robust, you must validate it according to ICH guidelines and perform system suitability testing (SST) before each analytical run.[8] The United States Pharmacopeia (USP) provides clear SST criteria for the Ciprofloxacin assay, which serve as an excellent benchmark for a self-validating system.[6]
Key System Suitability Parameters (based on USP monograph):
| Parameter | USP Requirement | What It Measures |
| Resolution (Rs) | NLT 6 (between Ciprofloxacin and its ethylenediamine analog impurity) | The degree of separation between two adjacent peaks. A high resolution value for a known impurity pair gives confidence in separating other, unknown impurities. |
| Tailing Factor (T) | NMT 2.5 (for the Ciprofloxacin peak) | Peak symmetry. A low tailing factor ensures accurate peak integration and indicates a healthy column and appropriate mobile phase.[6] |
| Relative Standard Deviation (RSD) | NMT 1.5% (for replicate injections of the standard) | Precision of the system. This ensures that the instrument is performing consistently. |
| Theoretical Plates (N) | NLT 2500 (for the Ciprofloxacin peak) | Column efficiency. A high plate count indicates sharp, narrow peaks, which improves both resolution and sensitivity.[4] |
By consistently monitoring and documenting these parameters, you create a self-validating system that ensures the reliability and accuracy of your results over time. If any SST parameter fails, it is an immediate indicator that troubleshooting (e.g., replacing the column, preparing fresh mobile phase) is required before proceeding with sample analysis.
References
-
HPLC Application Note: USP method - Ciprofloxacin using Purospher STAR columns. Merck Millipore.
-
Determination of Ciprofloxacin in Pharmaceutical Formulations Using HPLC Method with UV Detection. de-Oliveira, A. et al., PMC - NIH.
-
Analytical Methods of Ciprofloxacin and its Combinations Review. Al-kamarany, M. et al., RJPT.
-
High Performance Liquid Chromatography (HPLC) Method Development and Validation Indicating Assay for Ciprofloxacin Hydrochloride. Ochekpe, N. et al., Journal of Applied Pharmaceutical Science.
-
Peak Tailing in HPLC. Element Lab Solutions.
-
Troubleshooting Peak Shape Problems in HPLC. Waters Corporation.
-
This compound | CAS 226903-07-7. Benchchem.
-
Critical points in the analysis of ciprofloxacin by high-performance liquid chromatography. De Witte, B. et al., Journal of Chromatography A.
-
Analytical Stability Indicative Method Development and Validation by High Pressure Liquid Chromatography for Assay in Ciprofloxacin hydrochloride Drug Substances. Kumar, A. et al., International Journal of Pharmaceutical Sciences and Research.
-
Chromatographic Separation of Fluoroquinolone Drugs and Drug Degradation Profile Monitoring through Quality-by-Design Concept. Al-Khazaleh, E. et al., Journal of Chromatographic Science.
-
Ciprofloxacin USP 2025. Trungtamthuoc.com.
-
Ciprofloxacin Extended-Release Tablets. USP-NF.
Sources
- 1. Determination of Ciprofloxacin in Pharmaceutical Formulations Using HPLC Method with UV Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. japsonline.com [japsonline.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Analytical Stability Indicative Method Development and Validation by High Pressure Liquid Chromatography for Assay in Ciprofloxacin hydrochloride Drug Substances [scirp.org]
- 6. trungtamthuoc.com [trungtamthuoc.com]
- 7. rjptonline.org [rjptonline.org]
- 8. Chromatographic Separation of Fluoroquinolone Drugs and Drug Degradation Profile Monitoring through Quality-by-Design Concept - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing the Extraction of 6-Hydroxy-6-defluoro Ciprofloxacin from Environmental Samples
Welcome to the technical support center dedicated to enhancing the efficiency of 6-Hydroxy-6-defluoro Ciprofloxacin extraction from soil and water matrices. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of environmental sample analysis. Here, we synthesize our extensive field experience with established scientific principles to provide you with a comprehensive resource for troubleshooting and protocol optimization.
Introduction: The Challenge of Extracting a Polar Metabolite
This compound, a metabolite of the widely used antibiotic Ciprofloxacin, presents a unique set of challenges for environmental analysis. Its increased polarity compared to the parent compound, due to the addition of a hydroxyl group, significantly influences its partitioning behavior in soil and water. Furthermore, fluoroquinolones as a class are known for their strong interactions with soil and sediment components, making their extraction a non-trivial task.[1]
This guide provides a systematic approach to overcoming these challenges, focusing on robust extraction methodologies and evidence-based troubleshooting.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your extraction experiments. Each issue is presented in a question-and-answer format, delving into the root causes and offering practical, step-by-step solutions.
Issue 1: Low Analyte Recovery from Soil Samples
Question: My recovery of this compound from spiked soil samples is consistently below 50%. What are the likely causes and how can I improve it?
Answer: Low recovery from soil is a frequent challenge, primarily due to the strong adsorption of fluoroquinolones to soil matrices.[1] The amphoteric nature of these compounds, possessing both acidic and basic functional groups, facilitates various binding mechanisms, including cation exchange, surface complexation, and hydrogen bonding with organic matter and clay particles.
Underlying Causes & Corrective Actions:
-
Inefficient Desorption from Soil Particles: The analyte is not being effectively released from the soil matrix into the extraction solvent.
-
Solution: Employ a multi-pronged approach to disrupt analyte-soil interactions:
-
pH Adjustment of Extraction Solvent: The pH of the extraction solvent is critical. To disrupt the binding of the carboxylic acid group of the analyte to soil components, an alkaline extraction solvent (e.g., pH 9-11) is often effective. Conversely, an acidic pH can protonate the amine group, which may also aid in desorption depending on the soil composition. We recommend starting with a systematic evaluation of extraction pH.
-
Solvent Composition: A single solvent is often insufficient. Utilize a mixture of solvents with varying polarities. A common starting point is a mixture of a polar organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer. The organic solvent disrupts hydrophobic interactions, while the buffer controls the pH.
-
Use of Chelating Agents: Divalent and trivalent cations (e.g., Ca²⁺, Mg²⁺, Fe³⁺) in the soil can act as bridges between the negatively charged soil particles and the fluoroquinolone. Adding a chelating agent like EDTA to the extraction solvent can sequester these cations and release the analyte.
-
-
-
Inadequate Extraction Energy: The physical process of extraction may not be vigorous enough to overcome the strong binding forces.
-
Solution: Consider more energetic extraction techniques:
-
Microwave-Assisted Extraction (MAE): This technique uses microwave energy to heat the solvent and sample, accelerating the desorption process. It often leads to shorter extraction times and higher recoveries compared to traditional shaking or sonication.
-
Pressurized Liquid Extraction (PLE): Also known as Accelerated Solvent Extraction (ASE), this method uses elevated temperatures and pressures to enhance extraction efficiency.
-
-
Experimental Workflow for Optimizing Soil Extraction:
Caption: Workflow for optimizing soil extraction of this compound.
Issue 2: Poor Reproducibility in Water Sample Analysis
Question: I'm seeing significant variability in my results when analyzing replicate water samples. What could be causing this, and how can I improve the precision of my method?
Answer: Poor reproducibility in water analysis often points to inconsistencies in the sample preparation, particularly during the solid-phase extraction (SPE) step, which is crucial for concentrating the analyte and cleaning up the sample.[2]
Underlying Causes & Corrective Actions:
-
Inconsistent SPE Cartridge Performance: Variations in packing density and sorbent activity between cartridges can lead to inconsistent recoveries.
-
Solution:
-
Batch Testing: Before processing a large number of samples, test a few cartridges from the same batch with a known standard to ensure consistent performance.
-
Proper Conditioning and Equilibration: Always follow the manufacturer's instructions for conditioning and equilibrating the SPE cartridges. Inadequate conditioning can lead to channeling and reduced interaction between the analyte and the sorbent.
-
-
-
Variable Sample Loading and Elution Flow Rates: The kinetics of analyte binding and elution are highly dependent on the flow rate. Inconsistent flow rates will lead to variable recoveries.[3]
-
Solution: Use a vacuum manifold with flow control valves or an automated SPE system to maintain a constant and slow flow rate during sample loading and elution.[3] A slow flow rate maximizes the interaction time between the analyte and the sorbent.
-
-
pH Fluctuations in the Water Sample: The charge state of this compound is pH-dependent. Variations in sample pH will affect its retention on the SPE sorbent.
-
Solution: Adjust the pH of all water samples to a consistent value before loading them onto the SPE cartridge. For retaining fluoroquinolones on reversed-phase sorbents, acidifying the sample (e.g., to pH 3) is often beneficial as it protonates the analyte, increasing its retention.[3]
-
Data Presentation: Recommended SPE Parameters for Water Analysis
| Parameter | Recommended Setting | Rationale |
| SPE Sorbent | Polymeric Reversed-Phase (e.g., Oasis HLB) | Offers good retention for a wide range of compounds, including polar metabolites.[3] |
| Sample pH | 2.5 - 3.5 | Ensures the analyte is in a cationic form, enhancing retention on the sorbent.[3] |
| Loading Flow Rate | 1 - 3 mL/min | Allows for sufficient interaction time between the analyte and the sorbent. |
| Washing Solvent | 5% Methanol in Water | Removes hydrophilic interferences without prematurely eluting the analyte. |
| Elution Solvent | Methanol or Acetonitrile (may contain a small % of formic acid) | Effectively desorbs the analyte from the sorbent. |
| Elution Flow Rate | 1 mL/min | Ensures complete elution of the analyte in a small volume. |
Frequently Asked Questions (FAQs)
Q1: What is the best analytical technique to detect and quantify this compound?
A1: High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is the gold standard for the analysis of fluoroquinolone metabolites in environmental matrices.[4] This technique offers excellent sensitivity and selectivity, which is crucial for detecting low concentrations in complex samples.
Q2: Can I use a UV detector for quantification?
A2: While a UV detector can be used, it may lack the required sensitivity for environmental samples where concentrations are often in the ng/L to µg/L range.[5] Furthermore, a UV detector is less selective than a mass spectrometer and may be prone to interferences from co-eluting matrix components.
Q3: How do I deal with matrix effects in my HPLC-MS/MS analysis?
A3: Matrix effects, where co-eluting compounds suppress or enhance the ionization of the analyte, are a common issue. To mitigate this:
-
Optimize the Cleanup Step: Ensure your SPE or other cleanup procedures are effective at removing interfering compounds.
-
Use an Isotopically Labeled Internal Standard: A stable isotope-labeled version of this compound is the ideal internal standard as it will co-elute and experience the same matrix effects as the analyte, allowing for accurate correction.
-
Matrix-Matched Calibration: Prepare your calibration standards in an extract of a blank matrix (a soil or water sample known to be free of the analyte) to compensate for matrix effects.[2]
Q4: What are the best storage conditions for my soil and water samples before extraction?
A4: To prevent degradation of the analyte, samples should be stored in the dark at or below 4°C and extracted as soon as possible. If longer storage is necessary, freezing at -20°C is recommended.
Detailed Experimental Protocols
Protocol 1: Extraction of this compound from Soil
This protocol is a starting point and should be optimized for your specific soil type.
-
Sample Preparation:
-
Air-dry the soil sample and sieve it through a 2 mm mesh to remove large debris.
-
Weigh 5 g of the homogenized soil into a centrifuge tube.
-
-
Extraction:
-
Add 10 mL of an extraction solvent consisting of acetonitrile and 0.1 M phosphate buffer (pH 10) in a 1:1 (v/v) ratio.
-
Vortex the sample for 1 minute.
-
Place the sample in an ultrasonic bath for 15 minutes.
-
Centrifuge the sample at 4000 rpm for 10 minutes.[6]
-
Collect the supernatant.
-
Repeat the extraction process on the soil pellet with another 10 mL of extraction solvent.
-
Combine the supernatants.
-
-
Cleanup and Concentration:
-
The combined supernatant can be further cleaned up using Solid-Phase Extraction (SPE) as described in the protocol for water samples.
-
Protocol 2: Extraction of this compound from Water
-
Sample Preparation:
-
Filter the water sample through a 0.45 µm filter to remove suspended solids.
-
Adjust the pH of a 100 mL aliquot of the filtered water sample to 3.0 with formic acid.
-
-
Solid-Phase Extraction (SPE):
-
Condition a polymeric reversed-phase SPE cartridge (e.g., 6 cc, 500 mg) with 5 mL of methanol followed by 5 mL of deionized water (pH 3.0). Do not allow the cartridge to go dry.
-
Load the prepared water sample onto the SPE cartridge at a flow rate of approximately 3 mL/min.
-
Wash the cartridge with 5 mL of 5% methanol in deionized water to remove interferences.
-
Dry the cartridge under vacuum for 10 minutes.
-
Elute the analyte with two 3 mL aliquots of methanol into a clean collection tube.
-
-
Final Preparation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of the mobile phase used for HPLC analysis.
-
Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the HPLC system.
-
Logical Relationship Diagram for Method Selection:
Caption: Decision tree for selecting an extraction method based on the sample matrix.
References
-
K. K. K. and K. K. K. Environmental metabolites of fluoroquinolones: synthesis, fractionation and toxicological assessment of some biologically active metabolites of ciprofloxacin - PubMed. Available at: [Link]
-
Al-Qaim, F. F., Abdullah, M. P., Othman, M. R., Latip, J., & Zakaria, Z. (2014). Quantitative Determination of Fluoroquinolones in Contaminated Soils by HPLC with Solid-Phase Extraction. Journal of Chemistry, 2014, 1–8. Available at: [Link]
-
Speltini, A., Sturini, M., & Maraschi, F. (2017). Analytical methods for the determination of fluoroquinolones in solid environmental matrices. Analytical and Bioanalytical Chemistry, 409(23), 5449–5467. Available at: [Link]
-
Jia, A., Wan, Y., & Li, Y. (2019). Fluoroquinolones in Soil-Risks and Challenges. Journal of Environmental Quality, 48(5), 1195–1207. Available at: [Link]
-
Le-Minh, T., Nguyen, T.-B., & Chen, P.-S. (2014). Optimization of antibiotic analysis in water by solid-phase extraction and high performance liquid chromatography-mass spectrometry/mass spectrometry. Journal of Chromatography A, 1358, 143–150. Available at: [Link]
-
Fernández, J., G. G. (2020). Removal of the Water Pollutant Ciprofloxacin Using Biodegradable Sorbent Polymers Obtained from Polysaccharides. Polymers, 12(7), 1547. Available at: [Link]
-
Al-Kindy, S. M. Z., Al-Hinai, M. S., & Al-Wahaibi, S. S. (2002). Solid-phase UV spectrophotometric method for determination of ciprofloxacin. Journal of Pharmaceutical and Biomedical Analysis, 29(1-2), 127–134. Available at: [Link]
-
Liew, S. S., & Zain, N. N. M. (2022). FLUOROQUINOLONE RESIDUES IN FOOD: OCCURRENCE AND ANALYTICAL METHODS - A MINI REVIEW FROM 2000 TO 2022. Malaysian Journal of Chemistry, 24(2), 1-14. Available at: [Link]
-
Alkan, M. H., Erol, K., & Uslu, H. (2023). Efficient Removal of Ciprofloxacin from Water Using High-Surface-Area Activated Carbon Derived from Rice Husks: Adsorption Isotherms, Kinetics, and Thermodynamic Evaluation. Molecules, 28(13), 5001. Available at: [Link]
-
Magnetic Solid-Phase Extraction Using Fe3O4@SiO2 Hybrid Nanosorbents for the Uptake of Ciprofloxacin in Biological Samples - Acta Scientific. (2019). Available at: [Link]
-
Eloff, J. N. (2019). Avoiding pitfalls in determining antimicrobial activity of plant extracts and publishing the results. BMC Complementary and Alternative Medicine, 19(1), 1-8. Available at: [Link]
-
Gros, M., Petrovic, M., & Barceló, D. (2013). Screening for Antibiotics and Their Degradation Products in Surface and Wastewaters of the POCTEFA Territory by Solid-Phase Extraction-UPLC-Electrospray MS/MS. Water, 5(4), 1858-1878. Available at: [Link]
-
Li, Y., Wang, Y., & Zhang, Y. (2022). Highly Effective Removal of Ciprofloxacin Antibiotic from Water by Magnetic Metal–Organic Framework. Molecules, 27(14), 4434. Available at: [Link]
-
F. M. S., S. S. M., & M. M. M. (2017). Improved extraction of fluoroquinolones with recyclable ionic-liquid-based aqueous biphasic systems. Green Chemistry, 19(19), 4648–4657. Available at: [Link]
-
A. A. A., & A. A. A. (2019). Salting-out assisted liquid–liquid extraction for the determination of ciprofloxacin residues in water samples by high performance liquid chromatography–diode array detector. Chemistry Central Journal, 13(1), 1-10. Available at: [Link]
-
Ofek, M., Hadar, Y., & Avisar, D. (2017). Antibiotic Concentrations Decrease during Wastewater Treatment but Persist at Low Levels in Reclaimed Water. Water, 9(6), 449. Available at: [Link]
-
El-Azazy, M., El-Shafie, A. S., & Al-Saad, K. (2022). Green removal and waste valorization of ciprofloxacin from water using zinc–iron LDH–chia seed biocomposites: integrated adsorption, computational modeling, and electrochemical conversion. RSC Advances, 12(43), 28249-28266. Available at: [Link]
-
Qualls, C., Agouridis, C., & Kulshrestha, G. (2017). Development of a Methodology to Determine Antibiotic Concentrations in Water Samples Using High-Pressure Liquid Chromatography. Journal of Young Investigators, 33(1), 20-26. Available at: [Link]
-
A. A., & A. A. (2011). Solid-phase Extraction and High Performance Liquid Chromatographic Analysis of Fluoroquinolone Antibiotic Residues in Milk Produ. Iranian Journal of Pharmaceutical Research, 10(1), 123–129. Available at: [Link]
-
Ncube, S., Dube, S., & Nindi, M. M. (2021). Determination of fluoroquinolones in the environmental samples using vortex assisted dispersive liquid-liquid microextraction coupled with high performance liquid chromatography. Journal of Hazardous Materials, 403, 123605. Available at: [Link]
-
Shang, W., Qiao, B., & Xu, Q.-M. (2021). Effective extraction of fluoroquinolones from water using facile modified plant fibers. Scientific Reports, 11(1), 1-11. Available at: [Link]
-
Qualls, C., Agouridis, C. T., & Kulshrestha, G. (2017). Development of a Methodology to Determine Antibiotic Concentrations in Water Samples Using High-Pressure Liquid Chromatography. Journal of Young Investigators, 33(1). Available at: [Link]
-
Borah, P., & Deka, D. (2017). Solid phase extraction method for detection of ciprofloxacin residue in milk. International Journal of Chemical Studies, 5(2), 71-74. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Environmental metabolites of fluoroquinolones: synthesis, fractionation and toxicological assessment of some biologically active metabolites of ciprofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chemijournal.com [chemijournal.com]
Safety Operating Guide
A Comprehensive Guide to Personal Protective Equipment for Handling 6-Hydroxy-6-defluoro Ciprofloxacin
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 6-Hydroxy-6-defluoro Ciprofloxacin. In the absence of comprehensive safety data for this specific derivative, this document synthesizes information from the known hazards of the parent compound, ciprofloxacin, general guidelines for handling potent active pharmaceutical ingredients (APIs), and protocols for managing halogenated organic compounds. The core principle of this guide is the adherence to a conservative approach to safety, treating the compound as potentially cytotoxic and hazardous.
Understanding the Hazard Profile: A Synthesis of Knowns
1.1. Hazards Associated with Ciprofloxacin and Fluoroquinolones:
Ciprofloxacin, a fluoroquinolone antibiotic, is associated with a range of adverse effects, including gastrointestinal issues, headaches, and skin rashes.[2] More severe, though less common, side effects include tendonitis and tendon rupture, peripheral neuropathy, and central nervous system effects.[2][3][4][5] Some studies have also pointed to potential cardiotoxicity and hepatotoxicity.[6] Given these potential systemic effects, minimizing exposure is paramount.
1.2. Considerations for a Halogenated Organic Compound:
The presence of a fluorine atom (though this derivative is "defluoro," the parent class is halogenated) places this compound in a category that requires special handling and disposal considerations. Halogenated organic compounds can be carcinogenic, and their disposal is more costly and regulated than non-halogenated counterparts.[7]
1.3. Potent Compound and Cytotoxic Potential:
As a derivative of a potent pharmaceutical agent, this compound should be handled with the assumption of high potency and potential cytotoxicity.[8][9] Cytotoxic drugs can be toxic to cells, and occupational exposure can lead to a range of health issues, from skin irritation to more severe systemic effects.[10] Therefore, handling procedures should align with those for cytotoxic or antineoplastic drugs.[11][12][13]
Personal Protective Equipment (PPE): A Multi-layered Defense
The selection of PPE is critical in creating a barrier between the researcher and the chemical. The following recommendations are based on a risk assessment that considers the potential for inhalation, dermal contact, and ingestion.
2.1. Core PPE Requirements:
| PPE Component | Specification | Rationale |
| Gloves | Double gloving with powder-free nitrile gloves. | Provides a robust barrier against dermal absorption. Double gloving is a standard practice when handling potent or hazardous compounds, offering protection in case the outer glove is breached.[13][14] |
| Lab Coat | Disposable, low-permeability fabric with long sleeves and tight-fitting cuffs. | Protects skin and personal clothing from contamination. Disposable gowns prevent the carry-over of contaminants.[13] |
| Eye Protection | Safety goggles or a full-face shield. | Protects against splashes and airborne particles. Standard safety glasses are insufficient as they do not provide a seal around the eyes.[15][16] |
| Respiratory Protection | An N95 respirator at a minimum; a powered air-purifying respirator (PAPR) is recommended for procedures with a high risk of aerosolization. | Minimizes the risk of inhaling airborne particles of the compound. Surgical masks do not provide adequate respiratory protection from chemical exposure.[16] |
2.2. Enhanced PPE for High-Risk Procedures:
For activities such as weighing the solid compound, preparing concentrated solutions, or cleaning spills, a higher level of protection is warranted. This includes:
-
Full-body coverage: Disposable coveralls ("bunny suits") to minimize skin exposure.[16]
-
Shoe covers: To prevent the tracking of contaminants out of the work area.
-
Head and hair covers: To protect against contamination of the hair and scalp.[16]
Operational Plan: From Receipt to Disposal
A comprehensive operational plan ensures safety at every stage of the compound's lifecycle in the laboratory.
3.1. Receiving and Unpacking:
-
Designate a specific area for unpacking cytotoxic or potent compounds.[13]
-
Personnel should wear a protective gown and double gloves during unpacking.[13]
-
Inspect the packaging for any signs of damage or leakage. If a spill is suspected, treat it as a hazardous spill immediately.
3.2. Handling and Preparation:
-
All handling of this compound should be conducted within a certified chemical fume hood or a biological safety cabinet (BSC) to control exposure at the source.[11]
-
The work surface should be lined with a disposable, plastic-backed absorbent pad.[11]
-
Use dedicated equipment (spatulas, glassware, etc.) for this compound and decontaminate it thoroughly after use.
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
Disposal Plan: Managing a Halogenated Compound
Proper waste management is crucial to prevent environmental contamination and ensure regulatory compliance.
4.1. Waste Segregation:
-
Solid Waste: All disposable PPE (gloves, gowns, etc.), absorbent pads, and contaminated labware should be collected in a dedicated, clearly labeled hazardous waste container.[12]
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, labeled hazardous waste container for halogenated organic compounds.[7][17] Do not dispose of this waste down the drain.[18]
-
Sharps Waste: Needles, syringes, and other sharps must be disposed of in a designated sharps container.
4.2. Waste Labeling and Storage:
-
All waste containers must be clearly labeled with "Hazardous Waste" and the chemical name "this compound".[7]
-
Waste containers should be kept closed when not in use and stored in a designated satellite accumulation area.[7]
Waste Disposal Decision Tree
Sources
- 1. This compound - Safety Data Sheet [chemicalbook.com]
- 2. Ciprofloxacin - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. cdn.pfizer.com [cdn.pfizer.com]
- 5. drugs.com [drugs.com]
- 6. researchgate.net [researchgate.net]
- 7. campusoperations.temple.edu [campusoperations.temple.edu]
- 8. Safe Handling of Highly Potent Substances - GMP Journal [gmp-journal.com]
- 9. Handling & Processing of Potent Compounds: A Holistic Approach - IPS [ipsdb.com]
- 10. hse.gov.uk [hse.gov.uk]
- 11. Guidelines for Cytotoxic (Antineoplastic) Drugs | Occupational Safety and Health Administration [osha.gov]
- 12. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 13. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ashp.org [ashp.org]
- 15. 3m.com [3m.com]
- 16. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 17. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 18. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
